Methyl 3-(trifluoromethoxy)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQRIKZJLRGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333874 | |
| Record name | methyl 3-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148438-00-0 | |
| Record name | methyl 3-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148438-00-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(trifluoromethoxy)benzoate
CAS Number: 148438-00-0
This technical guide provides a comprehensive overview of Methyl 3-(trifluoromethoxy)benzoate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and its strategic importance in the development of novel therapeutics.
Physicochemical and Safety Data
This compound is a colorless to light yellow liquid. A summary of its key quantitative data and safety information is presented below for easy reference.
| Property | Value |
| CAS Number | 148438-00-0 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Boiling Point | 85-87 °C (at 10 mmHg), 204 °C (at 760 mmHg) |
| Density | 1.312 - 1.445 g/cm³ |
| Refractive Index | 1.443 - 1.445 |
| Flash Point | 75.3 °C |
| Storage Temperature | Room Temperature (in a dry, sealed container) |
| Purity | ≥98% |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
| Signal Word | Warning |
Strategic Importance in Drug Development
The trifluoromethoxy (-OCF₃) group is of significant interest in pharmaceutical research and development due to its unique electronic and lipophilic properties.[1] When incorporated into molecules, this functional group can substantially enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This often leads to improved bioavailability, greater metabolic stability, and a reduction in off-target effects, all of which are critical factors for successful drug discovery.
Compounds like this compound serve as versatile intermediates for synthesizing a wide array of potential drug candidates. The trifluoromethoxy group can increase lipophilicity, which may improve a drug's ability to permeate biological membranes. Furthermore, the strong carbon-fluorine bonds in the -OCF₃ group contribute to enhanced metabolic stability, potentially leading to a longer drug half-life in the body. The electron-withdrawing nature of the group can also modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid, with methanol in the presence of an acid catalyst.
Fischer Esterification Protocol
Materials:
-
3-(trifluoromethoxy)benzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine 3-(trifluoromethoxy)benzoic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the moles of the carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired ester.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of gas evolution), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
References
In-Depth Technical Guide to the Physical Properties of Methyl 3-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(trifluoromethoxy)benzoate (CAS No. 148438-00-0). The document is intended for researchers, scientists, and professionals in drug development who require detailed physical data and procedural insights for this compound. The guide includes a tabulated summary of quantitative physical properties, detailed experimental protocols for the determination of these properties, and a visual representation of a typical purification workflow.
Introduction
This compound is an aromatic ester of significant interest in medicinal chemistry and materials science. Its trifluoromethoxy group imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. An accurate understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.
Physicochemical Properties
The physical characteristics of this compound are critical for its application in various chemical processes. The following table summarizes the key quantitative physical data available for this compound.
| Property | Value | Units | Conditions |
| Molecular Formula | C₉H₇F₃O₃ | - | - |
| Molecular Weight | 220.15 | g/mol | - |
| Boiling Point | 204 | °C | at 760 mmHg |
| Density | 1.312 | g/cm³ | - |
| Refractive Index | 1.443 - 1.445 | - | - |
| Flash Point | 75.3 | °C | - |
| Melting Point | Not available | °C | - |
| Solubility | Insoluble in water; Soluble in organic solvents such as acetone and methylated spirits. | - | General observation for similar esters. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid aromatic esters like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common laboratory method for determining the boiling point is distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Thermometer (with appropriate range)
-
Condenser (Liebig or Graham)
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
A small quantity of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Measurement of Density
Density is the mass per unit volume of a substance. A pycnometer or a digital density meter is typically used for accurate determination.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The process is repeated with this compound.
-
The density of the compound is calculated using the formula: Density = (mass of compound) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.
Measurement of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded.
Determination of Solubility
Apparatus:
-
Test tubes
-
Vortex mixer
-
Various solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
A small, measured amount of this compound is added to a test tube.
-
A measured volume of the solvent is added.
-
The mixture is agitated using a vortex mixer for a set period.
-
The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solute (insoluble).
Purification Workflow
The purification of methyl esters like this compound from a crude reaction mixture is crucial to obtain a product of high purity. A common and effective method is column chromatography.
An In-depth Technical Guide to Methyl 3-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique molecular structure, featuring a trifluoromethoxy group (-OCF3) at the meta-position of a methyl benzoate scaffold, imparts distinct electronic properties and lipophilicity. These characteristics make it a significant building block in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy moiety is often incorporated into drug candidates to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic protocols, and spectroscopic characteristics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a trifluoromethoxy group (-OCF₃) at positions 1 and 3, respectively.
An In-depth Technical Guide to the Synthesis of Methyl 3-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(trifluoromethoxy)benzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethoxy group. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to produce this important intermediate efficiently and safely.
Introduction
The trifluoromethoxy (-OCF₃) functional group has gained significant attention in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. This compound serves as a key intermediate for incorporating this advantageous moiety into more complex molecules. This guide outlines two principal synthetic routes to this compound, commencing from 3-(trifluoromethoxy)aniline.
Synthesis Pathways
Two primary, reliable pathways for the synthesis of this compound have been identified and are detailed below.
Pathway 1: Synthesis via Sandmeyer Reaction and Fischer Esterification
This pathway involves the conversion of 3-(trifluoromethoxy)aniline to the corresponding benzoic acid via a Sandmeyer reaction, followed by Fischer esterification to yield the final product.
Spectroscopic Analysis of Methyl 3-(trifluoromethoxy)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(trifluoromethoxy)benzoate, a compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated aromatic compounds.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is predicted based on the analysis of its structural features and comparison with analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.80 | s | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| 3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O |
| ~149.0 (q, J ≈ 2.0 Hz) | C-OCF₃ |
| ~132.0 | Ar-C |
| ~130.0 | Ar-CH |
| ~127.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~120.4 (q, J ≈ 257 Hz) | -OCF₃ |
| ~119.0 | Ar-CH |
| 52.5 | -OCH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58.0 | s | -OCF₃ |
Table 4: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Methyl C-H stretch |
| ~1725 | Strong | C=O (ester) stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250, 1160 | Strong | C-O stretch (ester and ether) |
| ~1210 | Strong | C-F stretch (asymmetric) |
| ~1170 | Strong | C-F stretch (symmetric) |
Table 5: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 220 | 100 | [M]⁺ (Molecular Ion) |
| 189 | 80 | [M - OCH₃]⁺ |
| 161 | 40 | [M - COOCH₃]⁺ |
| 133 | 60 | [C₇H₄FO]⁺ |
| 105 | 30 | [C₆H₄F]⁺ |
| 75 | 20 | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is to be used.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃.
-
Reference: CDCl₃ at 77.16 ppm.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence, proton-decoupled.
-
Solvent: CDCl₃.
-
Reference: External standard such as CFCl₃ at 0.0 ppm.
-
Spectral Width: -40 to -80 ppm.
-
Number of Scans: 128-256.
-
Relaxation Delay: 1-2 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is to be used.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
-
Place a single drop of this compound directly onto the ATR crystal.
-
Acquire the background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system, is to be used.
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph for separation prior to mass analysis.
Electron Ionization (EI) Conditions:
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000 amu/s.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
References
Determining the Solubility of Methyl 3-(trifluoromethoxy)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics and experimental determination methods for Methyl 3-(trifluoromethoxy)benzoate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in common laboratory solvents.
Predicted Solubility Profile
The presence of the trifluoromethoxy (-OCF3) group significantly influences the solubility of this compound. This group is known to be highly lipophilic, suggesting a preference for non-polar organic solvents over polar solvents like water.[1] The trifluoromethoxy group's high electronegativity and stability can enhance a molecule's uptake and transport in biological systems, a key consideration in drug development.[1][2]
Based on general principles of "like dissolves like," the following qualitative solubility profile in common laboratory solvents is anticipated.[3][4] This table should be used as a preliminary guide and populated with experimentally determined data.
Table 1: Qualitative Solubility of this compound
| Solvent Category | Common Lab Solvents | Predicted Solubility | Experimental Result |
| Non-polar | Hexane, Toluene | Soluble | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | |
| Ethyl Acetate | Soluble | ||
| Acetone | Soluble | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Polar Protic | Ethanol | Sparingly Soluble | |
| Methanol | Sparingly Soluble | ||
| Water | Insoluble |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.
Materials and Equipment
-
This compound (solid or liquid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Preparation : Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition : Add 1 mL of the selected solvent to the test tube.
-
Mixing : Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation : Visually inspect the solution.
-
Soluble : The compound completely dissolves, forming a clear, homogeneous solution.
-
Sparingly Soluble : A significant portion of the compound dissolves, but some solid particles remain.
-
Insoluble : The compound does not appear to dissolve, and the solid remains suspended or settled at the bottom.
-
-
Record : Note the observations in a laboratory notebook.
Semi-Quantitative Solubility Determination (Serial Dilution Method)
This method provides an estimation of the solubility in terms of mg/mL.
-
Initial Sample : Accurately weigh a specific amount of this compound (e.g., 100 mg) into a vial.
-
Incremental Solvent Addition : Add a small, precise volume of the solvent (e.g., 0.1 mL) to the vial.
-
Agitation : Vigorously mix the vial until the solid is fully dissolved or it is clear that it will not completely dissolve with the current volume of solvent. Gentle heating may be applied if the compound's stability at elevated temperatures is known, but observations should be noted at a standardized temperature (e.g., room temperature).
-
Iterative Addition : If the solid does not dissolve, continue adding small, precise volumes of the solvent and mixing after each addition until the solid is completely dissolved.
-
Calculation : Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be calculated. For example, if 100 mg of the compound dissolves in 2.5 mL of solvent, the solubility is approximately 40 mg/mL.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of an organic compound.
Caption: Workflow for Qualitative Solubility Determination.
This systematic approach ensures a consistent and reproducible method for characterizing the solubility of this compound, providing essential data for its application in research and development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-(trifluoromethoxy)benzoate, a key reagent in modern synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.
Chemical Identification and Physical Properties
This compound is an ester derivative of benzoic acid. The presence of the trifluoromethoxy group significantly influences its reactivity and physical properties. While CAS numbers 148438-00-0 and 2557-13-3 have been associated with this compound, it is imperative to verify the specific CAS number from the supplier's documentation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H7F3O3 |
| Molecular Weight | 220.15 g/mol [1] |
| CAS Number | 148438-00-0 / 2557-13-3 (Verify with supplier) |
| Appearance | Colorless, oily liquid |
| Odor | Pleasant, fruity |
| Solubility | Slightly soluble in water. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] | 🔥 | Warning[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] | ❗ | Warning[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] | ❗ | Warning[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][3] | ❗ | Warning[2] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing exposure and preventing accidents.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles are mandatory.[4] A face shield may be required where there is a splash potential. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5] Lab coats or chemical-resistant aprons should be worn. |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood.[4] If inhalation risk is high, a NIOSH/MSHA approved respirator with an organic vapor cartridge may be necessary. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[4]
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep container tightly closed.[3]
-
Store locked up.[4]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Immediately call a poison center or doctor. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.
-
Specific Hazards: Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[3] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.
Caption: Chemical Spill Response Workflow for this compound.
Toxicological Information
Detailed toxicological studies for this compound are limited. However, based on its GHS classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not allow to enter drains or waterways.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. This compound | 148438-00-0 [chemicalbook.com]
- 2. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Trifluoromethoxy Group: A Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of physicochemical and pharmacokinetic properties that can be leveraged to optimize drug candidates. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, covering its impact on key drug-like properties, synthetic methodologies, and its application in approved therapeutics.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group imparts a distinct set of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. These properties often lead to improvements in a compound's overall developability profile.
Lipophilicity
The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[1][2] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3] The lipophilicity of a substituent is often quantified by the Hansch lipophilicity parameter (π), where a positive value indicates increased lipophilicity.
| Substituent | Hansch π Value |
| -OCH₃ | -0.02 |
| -CF₃ | +0.88[1] |
| -OCF₃ | +1.04 [1] |
| A higher π value indicates greater lipophilicity. |
Electronic Effects and pKa Modulation
The trifluoromethoxy group is a strong electron-withdrawing group, a property that can influence the acidity or basicity (pKa) of nearby functional groups.[3] By modulating the pKa, the ionization state of a drug at physiological pH can be fine-tuned, which in turn affects its solubility, permeability, and target engagement. For instance, the introduction of an electron-withdrawing group on an aniline ring decreases its basicity (lowers the pKa of the corresponding anilinium ion).
| Aniline Substituent (para-position) | pKa of Conjugate Acid |
| -OCH₃ | 5.29 |
| -H | 4.58 |
| -CF₃ | ~3.5 |
| -OCF₃ | ~3.75 [4] |
| Lower pKa values indicate a less basic aniline. |
Impact on Metabolic Stability
A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1]
When replacing a metabolically labile methoxy group, the -OCF₃ group can block O-demethylation, a common metabolic pathway.[5] The steric bulk of the -OCF₃ group and the reduced electron density on the oxygen atom further hinder enzymatic attack.[5] This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
| Parameter | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale |
| Metabolic Pathway | O-demethylation | Blocked O-demethylation | The C-F bonds are resistant to enzymatic cleavage. |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Lower intrinsic clearance indicates a reduced metabolic capacity of the liver for the compound. |
The Trifluoromethoxy Group as a Bioisostere
The trifluoromethoxy group can be considered a bioisostere for other functional groups, such as the methoxy, trifluoromethyl, and even halogen atoms. This allows medicinal chemists to fine-tune molecular properties while maintaining or improving biological activity. Its unique combination of size, lipophilicity, and electronic nature makes it a versatile tool for lead optimization.[1]
Approved Drugs Featuring the Trifluoromethoxy Group
The utility of the trifluoromethoxy group is exemplified by its presence in several FDA-approved drugs across various therapeutic areas.
| Drug | Therapeutic Area | Role of the Trifluoromethoxy Group |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity to facilitate blood-brain barrier penetration. |
| Sonidegib | Basal Cell Carcinoma | Contributes to the overall physicochemical properties and target engagement. |
| Delamanid | Tuberculosis | Part of the molecular scaffold contributing to its antimycobacterial activity. |
| Pretomanid | Tuberculosis | A key component of the nitroimidazooxazine core, contributing to its efficacy. |
Experimental Protocols
Synthesis of Aryl Trifluoromethyl Ethers
A common method for the synthesis of aryl trifluoromethyl ethers is the trifluoromethylation of phenols. Below is a representative protocol for the synthesis of 4-(trifluoromethoxy)aniline from 4-aminophenol.
Step 1: Nitration of Trifluoromethoxybenzene
-
To a stirred solution of trifluoromethoxybenzene in concentrated sulfuric acid, slowly add nitric acid at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).
-
Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of nitrotrifluoromethoxybenzene isomers.
-
Separate the para-isomer by crystallization or chromatography.
Step 2: Reduction of 4-Nitrotrifluoromethoxybenzene
-
To a solution of 4-nitrotrifluoromethoxybenzene in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for a designated period (e.g., 2-4 hours).
-
After cooling, filter the reaction mixture to remove the iron salts.
-
Concentrate the filtrate and purify the resulting 4-(trifluoromethoxy)aniline by distillation or chromatography.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare the donor solution by diluting the test compound stock solution in PBS.
-
Fill the acceptor wells with fresh PBS.
-
Add the donor solution to the donor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding the impact of the trifluoromethoxy group. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug metabolism and pharmacokinetics (DMPK) workflow.
References
Methodological & Application
Application Notes and Protocols: Methyl 3-(trifluoromethoxy)benzoate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(trifluoromethoxy)benzoate is a valuable fluorinated building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties to molecules, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.[1][2] These characteristics make it a desirable moiety in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate, 3-(trifluoromethoxy)benzoic acid, and its subsequent application in the synthesis of potential anti-inflammatory agents.
The primary synthetic utility of this compound in pharmaceutical development lies in its role as a precursor to 3-(trifluoromethoxy)benzoic acid through hydrolysis. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly as inhibitors of enzymes such as cyclooxygenase (COX), which are implicated in inflammation.[1][3]
Key Applications
The trifluoromethoxy group is a recognized bioisostere for other functional groups and can significantly influence a drug candidate's pharmacokinetic profile. Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1] Key therapeutic areas where building blocks containing the trifluoromethoxy group have been successfully employed include:
-
Anti-inflammatory Agents: As demonstrated in the subsequent protocols, the 3-(trifluoromethoxy)phenyl moiety is a key component in the synthesis of selective COX-2 inhibitors, which are a cornerstone in the treatment of inflammatory conditions.[3]
-
Oncology: The trifluoromethoxy group is present in several anticancer agents, where it can enhance tumor cell inhibition.[2]
-
Neuroprotective Agents: The properties imparted by the -OCF₃ group can facilitate crossing the blood-brain barrier, making it useful in the development of drugs targeting the central nervous system.[2]
-
Antitubercular Agents: Approved drugs for tuberculosis, such as delamanid and pretomanid, contain the trifluoromethoxy group, highlighting its importance in combating infectious diseases.[2]
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-(Trifluoromethoxy)benzoic Acid
This protocol outlines the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step to enable further synthetic modifications.
Workflow for Hydrolysis:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide (typically 2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the cooled mixture until the pH is acidic (pH ~2), which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified 3-(trifluoromethoxy)benzoic acid under vacuum.
Expected Yield: Quantitative yields are typically reported for this type of hydrolysis.
Protocol 2: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor from 3-(Trifluoromethoxy)benzoic Acid
This protocol is an adapted procedure based on the synthesis of celecoxib, a known COX-2 inhibitor, demonstrating the utility of a trifluoromethyl-substituted building block.[3] Here, we illustrate the synthesis of a conceptual analogue using our 3-(trifluoromethoxy)benzoic acid intermediate. The key steps involve the formation of a chalcone followed by cyclization to form the pyrazole core.
General Synthetic Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Reaction of Methyl 3-(trifluoromethoxy)benzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug discovery. N-substituted benzamides, in particular, are prevalent scaffolds in a wide array of pharmacologically active compounds. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into drug candidates has gained significant attention due to the unique physicochemical properties this moiety imparts. The trifluoromethoxy group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the reaction of Methyl 3-(trifluoromethoxy)benzoate with a variety of primary and secondary amines to synthesize N-substituted 3-(trifluoromethoxy)benzamides. These compounds are of particular interest as potential therapeutic agents, for instance, as inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the amidation of this compound with various amines, catalyzed by Lanthanum(III) triflate. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 5 | Toluene | 100 | 12 | 92 |
| 2 | Aniline | 5 | Toluene | 110 | 24 | 85 |
| 3 | 4-Methoxyaniline | 5 | Toluene | 110 | 20 | 88 |
| 4 | Pyrrolidine | 5 | Toluene | 80 | 8 | 95 |
| 5 | Morpholine | 5 | Toluene | 90 | 10 | 94 |
| 6 | n-Butylamine | 5 | Toluene | 90 | 14 | 90 |
| 7 | Cyclohexylamine | 5 | Toluene | 100 | 16 | 91 |
Experimental Protocols
General Protocol for the Lanthanum(III) Triflate-Catalyzed Amidation of this compound
This protocol describes a general procedure for the direct amidation of this compound with a primary or secondary amine using Lanthanum(III) triflate as a catalyst.[1][2][3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Lanthanum(III) triflate (La(OTf)3)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.1 mmol, 1.1 equiv).
-
Add anhydrous toluene (2 mL).
-
Add Lanthanum(III) triflate (0.05 mmol, 5 mol%).
-
Seal the reaction vessel and purge with argon or nitrogen for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 3-(trifluoromethoxy)benzamide.
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the amidation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of N-substituted 3-(trifluoromethoxy)benzamides.
Potential Application: SIRT2 Inhibition Signaling Pathway
N-substituted 3-(trifluoromethoxy)benzamides are promising candidates for the development of Sirtuin 2 (SIRT2) inhibitors. SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, and its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][6][7] One of the key substrates of SIRT2 is α-tubulin, a component of microtubules.[8] Deacetylation of α-tubulin by SIRT2 can affect microtubule stability and dynamics, impacting axonal transport, which is crucial for neuronal health. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, which is associated with neuroprotective effects.[7]
Caption: Proposed mechanism of neuroprotection by SIRT2 inhibition.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuins and Neurodegeneration [jneurology.com]
- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 3-(trifluoromethoxy)benzoate for Biological Screening
Introduction
In modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone for developing new therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.[1][2][3] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique properties. It is one of the most lipophilic substituents used in drug design, which can improve a compound's ability to permeate biological membranes, often leading to better absorption and bioavailability.[2][4] Furthermore, the -OCF₃ group enhances metabolic stability, increasing a drug candidate's half-life and robustness.[1][4][5]
Methyl 3-(trifluoromethoxy)benzoate serves as an excellent starting material for generating a library of diverse compounds for biological screening.[6] Its ester functional group is readily converted into a variety of other functionalities, most notably amides. By creating a library of amide derivatives, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold against various biological targets, such as enzymes or receptors, in therapeutic areas like oncology and virology.[7][8]
These application notes provide a detailed, two-step protocol for the derivatization of this compound into a library of amides, suitable for high-throughput biological screening.
Derivatization Strategy: From Ester to Amide Library
The most versatile approach for creating a diverse library from this compound is through amide bond formation. This strategy involves two primary steps:
-
Hydrolysis: The methyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid. This intermediate is the key substrate for the subsequent coupling reactions.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary and secondary amines using a reliable peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like hydroxybenzotriazole (HOBt) to form a library of novel amide derivatives.
This workflow allows for the introduction of a wide array of chemical functionalities, enabling a thorough exploration of the chemical space around the 3-(trifluoromethoxy)phenyl core.
Caption: Overall workflow from starting material to screening.
Experimental Protocols
Protocol 1: Saponification (Hydrolysis) of this compound
This protocol details the conversion of the starting methyl ester to its corresponding carboxylic acid via base-catalyzed hydrolysis.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Methanol and Water.
-
Base Addition: Add NaOH (1.5 eq) or LiOH (1.5 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to 60-70 °C with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 2 M HCl. A white precipitate of 3-(trifluoromethoxy)benzoic acid should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 3-(trifluoromethoxy)benzoic acid is often pure enough for the next step. If necessary, it can be further purified by recrystallization.
Protocol 2: Parallel Amide Library Synthesis via EDC/HOBt Coupling
This protocol describes a robust method for coupling 3-(trifluoromethoxy)benzoic acid with a variety of primary and secondary amines. The procedure can be adapted for parallel synthesis in a multi-well plate format.
Materials:
-
3-(trifluoromethoxy)benzoic acid (from Protocol 1)
-
A library of diverse primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vials or 96-well plate
-
Orbital shaker
Procedure:
-
Reagent Preparation: In each reaction vial, add 3-(trifluoromethoxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DCM to dissolve the reagents.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 eq).[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir (or shake) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide derivatives using flash column chromatography on silica gel or by preparative HPLC to yield the final products for biological screening.
Caption: Key intermediates in the EDC/HOBt coupling reaction.[9]
Data Presentation
Following synthesis and purification, the library of derivatives should be subjected to biological screening. Quantitative data, such as half-maximal inhibitory concentration (IC₅₀) values, should be compiled into a structured format for clear comparison and SAR analysis.
Table 1: Illustrative Biological Activity Data for Amide Derivatives
(Note: The following data is representative and for illustrative purposes only.)
| Derivative ID | Amine Coupled (R'-NH₂) | Target | IC₅₀ (µM) |
| TFMB-001 | Benzylamine | Kinase A | 12.5 |
| TFMB-002 | 4-Fluoroaniline | Kinase A | 5.2 |
| TFMB-003 | Morpholine | Kinase A | > 50 |
| TFMB-004 | Cyclopropylamine | Protease B | 8.9 |
| TFMB-005 | N-Methylpiperazine | Protease B | 25.1 |
| TFMB-006 | 2-Amino-thiazole | Protease B | 1.7 |
Application in Biological Systems
The trifluoromethoxy-phenyl scaffold can be directed towards a multitude of biological targets. For instance, many small molecule kinase inhibitors feature fluorinated moieties to enhance binding affinity and metabolic stability.[7][8] A derivative from this library could potentially inhibit a kinase involved in a cancer cell proliferation pathway.
Caption: Inhibition of a kinase in a hypothetical cancer pathway.
By systematically synthesizing and screening derivatives of this compound, researchers can effectively identify novel hit compounds and develop a robust understanding of the structure-activity relationships required to optimize them into potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
protocol for the reduction of the ester in "Methyl 3-(trifluoromethoxy)benzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of the ester functional group in Methyl 3-(trifluoromethoxy)benzoate to yield the corresponding primary alcohol, (3-(trifluoromethoxy)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the trifluoromethoxy moiety is a key structural feature for modulating pharmacokinetic and pharmacodynamic properties. Three common reduction methodologies are presented, utilizing Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄), and Diisobutylaluminium Hydride (DIBAL-H). A comparative summary of these methods is provided in a tabular format, followed by a detailed, step-by-step protocol for the widely applicable LAH reduction. A graphical workflow of the general experimental procedure is also included.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, (3-(trifluoromethoxy)phenyl)methanol, is a valuable building block in medicinal chemistry. The trifluoromethoxy group (-OCF₃) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The choice of reducing agent for the conversion of this compound is crucial and depends on factors such as substrate compatibility, desired selectivity, and reaction scale. This application note outlines protocols using three common hydride-based reducing agents, providing researchers with a selection of methods to suit their specific needs.
Comparative Data of Reduction Protocols
The following table summarizes the key parameters and expected outcomes for the reduction of this compound using different reducing agents.
| Reducing Agent | Typical Solvent(s) | Reaction Temperature | Typical Reaction Time | Work-up Procedure | Expected Yield | Key Considerations |
| Lithium Aluminum Hydride (LAH) | Anhydrous Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | 1-4 hours | Aqueous quench (e.g., Fieser workup) | High (>90%) | Highly reactive and pyrophoric; requires strictly anhydrous conditions.[1][2] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH), THF/MeOH | Room temperature to reflux | 2-24 hours | Acidic or aqueous quench | Moderate to High (70-92% for aromatic esters) | Milder and safer than LAH; reaction can be slower.[3][4][5] |
| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM), Toluene, THF | -78 °C to room temperature | 2-8 hours | Quench with methanol, followed by aqueous Rochelle's salt.[6][7][8][9] | High (>85%) | Can be selective for aldehyde at low temperatures; pyrophoric.[7][8][9][10] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol details the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (brine)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Suspend Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Ester:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add deionized water (X mL, where X is the mass of LAH in grams) dropwise to quench the excess LAH. Caution: This is a highly exothermic reaction that evolves hydrogen gas.
-
Add 15% aqueous Sodium Hydroxide solution (X mL).
-
Add deionized water (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Extraction and Purification:
-
Filter the solid aluminum salts and wash thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates and wash with 1 M HCl, followed by saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (3-(trifluoromethoxy)phenyl)methanol.
-
If necessary, purify the product by column chromatography on silica gel.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the reduction of this compound.
Caption: General workflow for the reduction of an ester to an alcohol.
Safety Precautions
-
Lithium Aluminum Hydride and Diisobutylaluminium Hydride are pyrophoric and react violently with water. Handle these reagents with extreme care under an inert atmosphere in a fume hood.
-
The quenching of LAH and DIBAL-H is highly exothermic and liberates flammable hydrogen gas. Perform the quench slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Disclaimer: These protocols are intended for use by trained chemists. The user is responsible for conducting a thorough risk assessment before commencing any experimental work.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Methyl 3-(trifluoromethoxy)benzoate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Methyl 3-(trifluoromethoxy)benzoate as a key building block in the synthesis of novel agrochemicals. The trifluoromethoxy (-OCF3) group is of significant interest in modern agrochemical design due to its ability to enhance crucial properties such as metabolic stability, lipophilicity, and target binding affinity. While direct applications of this compound are not extensively documented in publicly available literature, its structure serves as a valuable scaffold for creating potent fungicides, herbicides, and insecticides. This document outlines a representative synthetic application, experimental protocols, and the biological rationale for its use.
Introduction: The Role of the Trifluoromethoxy Group in Agrochemicals
The trifluoromethoxy group is often considered a "super-trifluoromethyl" group. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. In agrochemicals, this often translates to:
-
Enhanced Efficacy: Improved penetration of the active ingredient through biological membranes of pests, fungi, or weeds.
-
Increased Metabolic Stability: Resistance to degradation by enzymes within the target organism or in the environment, leading to longer-lasting activity.
-
Favorable Toxicological Profile: The unique electronic properties can lead to more specific binding to the target site, potentially reducing off-target effects.
This compound provides a versatile starting point for incorporating the 3-(trifluoromethoxy)phenyl moiety into a wide range of agrochemical classes, particularly carboxanilide fungicides.
Application: Synthesis of a Hypothetical Carboxanilide Fungicide
Carboxanilide fungicides are a major class of agricultural products that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The 3-(trifluoromethoxy)phenyl group can serve as a key component of the aniline portion of these molecules.
Below is a proposed synthetic route starting from 3-(trifluoromethoxy)benzoic acid (readily prepared by hydrolysis of this compound) to a hypothetical N-(3-(trifluoromethoxy)phenyl)picolinamide, a structure analogous to many commercial fungicides.
Experimental Workflow Diagram
Caption: Synthetic workflow for a hypothetical fungicide.
Detailed Experimental Protocols
Protocol 3.1: Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).
-
Reaction Conditions: Stir the mixture at 60°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(trifluoromethoxy)benzoic acid as a solid.
Protocol 3.2: Synthesis of 3-(trifluoromethoxy)aniline via Curtius Rearrangement
-
Acyl Azide Formation: Dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).
-
Reaction Conditions: Heat the mixture to 80°C and stir for 2-3 hours until the formation of the acyl azide is complete (monitored by IR spectroscopy - disappearance of the carboxylic acid peak and appearance of the azide peak).
-
Rearrangement: Increase the temperature to 100-110°C. The acyl azide will rearrange to the isocyanate, with the evolution of nitrogen gas. Maintain this temperature for 1-2 hours.
-
Hydrolysis: Cool the reaction mixture to 70°C and add 2N HCl. Stir vigorously for 1 hour to hydrolyze the isocyanate to the amine.
-
Work-up and Purification: Cool to room temperature, basify with aqueous NaOH, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield 3-(trifluoromethoxy)aniline.
Protocol 3.3: Amide Coupling to Form the Hypothetical Fungicide
-
Acyl Chloride Formation: To a solution of picolinic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain picolinoyl chloride.
-
Coupling Reaction: Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0°C.
-
Addition: Add a solution of picolinoyl chloride (1.05 eq) in dichloromethane dropwise to the aniline solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final N-(3-(trifluoromethoxy)phenyl)picolinamide fungicide.
Biological Activity and Mode of Action
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
The hypothetical fungicide, like other carboxanilides, is expected to act as a Succinate Dehydrogenase Inhibitor (SDHI). SDH (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain.
-
Mechanism: The fungicide binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
-
Effect: This binding blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the Krebs cycle and cellular respiration.
-
Result: The disruption of ATP production leads to fungal cell death.
Signaling Pathway Diagram
Caption: Inhibition of the fungal respiratory chain.
Quantitative Data
The following table presents hypothetical efficacy data for the target compound against common plant pathogens, based on the known activity of structurally related SDHI fungicides.
| Fungal Pathogen | Common Disease | Hypothetical EC50 (µg/mL) |
| Botrytis cinerea | Grey Mold | 0.5 - 1.5 |
| Mycosphaerella fijiensis | Black Sigatoka | 0.1 - 0.8 |
| Puccinia triticina | Wheat Leaf Rust | 1.0 - 2.5 |
| Rhizoctonia solani | Sheath Blight | 0.8 - 3.0 |
EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the in vitro growth of the target organism.
Conclusion
This compound is a promising, though currently underutilized, precursor for the synthesis of advanced agrochemicals. The protocols and data presented herein provide a framework for its application in the discovery and development of novel carboxanilide fungicides. The unique properties conferred by the 3-(trifluoromethoxy)phenyl moiety justify further investigation into its potential for creating highly effective and environmentally conscious crop protection solutions. Researchers are encouraged to adapt these methodologies to explore a wider range of chemical scaffolds and biological targets.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with "Methyl 3-(trifluoromethoxy)benzoate"
A comprehensive search of scientific literature and patent databases reveals a notable absence of specific examples and detailed protocols for palladium-catalyzed cross-coupling reactions directly employing "Methyl 3-(trifluoromethoxy)benzoate" as a substrate. This suggests that the direct use of this compound in common cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations is not a widely documented or practiced synthetic strategy.
While the trifluoromethoxy group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, its presence, combined with the methyl ester on the aromatic ring, may present specific challenges for direct palladium-catalyzed functionalization. Researchers may preferentially utilize alternative synthons where a more reactive group (e.g., a halide or triflate) is present on the aromatic ring instead of the methyl ester for effecting cross-coupling reactions.
Despite the lack of direct examples with "this compound", this document provides a general overview of palladium-catalyzed cross-coupling reactions and outlines plausible, albeit theoretical, pathways and considerations for researchers interested in exploring the reactivity of this specific molecule. The following sections are based on general principles of palladium catalysis and may serve as a starting point for experimental design.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. A general catalytic cycle is depicted below.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For "this compound" to participate in such reactions, a C-H bond would need to be activated, or the methyl ester group would need to be converted into a more suitable leaving group (e.g., halide, triflate).
Hypothetical Protocols for "this compound"
The following protocols are hypothetical and based on established methods for related substrates. Significant optimization would be required to achieve successful coupling with "this compound".
C-H Activation/Arylation (A Theoretical Approach)
Direct C-H activation of "this compound" would be a desirable but challenging transformation. The directing group ability of the ester and trifluoromethoxy substituents would need to be carefully considered to control regioselectivity.
Table 1: Hypothetical Reaction Parameters for C-H Arylation
| Parameter | Proposed Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd(TFA)₂ | Commonly used for C-H activation. |
| Ligand | Phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | To stabilize the palladium center and promote the desired reactivity. |
| Oxidant | Ag₂CO₃, BQ | Often required to regenerate the active Pd(II) catalyst. |
| Coupling Partner | Arylboronic acids, arylsilanes | Common coupling partners in C-H activation reactions. |
| Solvent | Dioxane, Toluene, DMF | High-boiling point aprotic solvents are typically used. |
| Temperature | 80 - 150 °C | C-H activation often requires elevated temperatures. |
Experimental Workflow (Hypothetical):
Figure 2: A hypothetical workflow for a palladium-catalyzed C-H activation reaction.
Conversion to a Reactive Intermediate
A more plausible approach would involve the initial conversion of the methyl ester of "this compound" to a more reactive functional group, such as a triflate or a halide. This intermediate could then be subjected to standard palladium-catalyzed cross-coupling conditions.
Step 1: Conversion of Methyl Ester to a Leaving Group (e.g., Triflate)
This would typically involve hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an aryl triflate.
Step 2: Cross-Coupling of the Aryl Triflate
Once the aryl triflate is synthesized, it can be used in various palladium-catalyzed cross-coupling reactions.
Table 2: General Protocol for Suzuki-Miyaura Coupling of an Aryl Triflate
| Component | Amount (mol%) |
| Aryl Triflate | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2 - 5 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add the aryl triflate, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Direct palladium-catalyzed cross-coupling reactions with "this compound" are not well-documented in the existing chemical literature. Researchers aiming to functionalize this molecule via cross-coupling methods should consider a two-step approach involving the conversion of the methyl ester to a more reactive leaving group. The development of a direct C-H functionalization protocol would represent a novel and valuable synthetic methodology. Any investigation into the reactivity of "this compound" in this context would be exploratory and require substantial optimization of reaction conditions.
experimental procedure for large-scale synthesis of "Methyl 3-(trifluoromethoxy)benzoate"
Abstract
Methyl 3-(trifluoromethoxy)benzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design. This document provides a detailed protocol for the large-scale synthesis of this compound via Fischer esterification of 3-(trifluoromethoxy)benzoic acid with methanol, catalyzed by sulfuric acid. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
The incorporation of fluorinated functional groups is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy group, in particular, is of great interest due to its unique electronic and steric properties. This compound serves as a versatile intermediate for introducing this valuable moiety into more complex molecules. The following protocol details a robust and scalable procedure for its synthesis.
Experimental Protocol
This procedure outlines the large-scale synthesis of this compound from 3-(trifluoromethoxy)benzoic acid and methanol.
Materials and Equipment
-
Reactants: 3-(trifluoromethoxy)benzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated, 98%), Sodium bicarbonate, Dichloromethane (DCM), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Equipment: 50 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe; 100 L separatory funnel; distillation apparatus; rotary evaporator; vacuum oven; standard laboratory glassware; personal protective equipment (PPE).
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Charge the 50 L reactor with 3-(trifluoromethoxy)benzoic acid (5.0 kg, 24.26 mol).
-
Add anhydrous methanol (20 L, 494 mol).
-
Begin stirring the mixture.
-
Slowly and carefully add concentrated sulfuric acid (500 mL, 9.36 mol) to the stirred mixture. An exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to the 100 L separatory funnel containing 30 L of cold water.
-
Extract the product with dichloromethane (3 x 10 L).
-
Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution (2 x 10 L) to neutralize any remaining acid. Caution: CO2 evolution may cause pressure build-up. Vent the separatory funnel frequently.
-
Wash the organic layer with saturated sodium chloride solution (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate (1 kg), stir for 30 minutes.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
-
Data Presentation
Table 1: Reactant and Catalyst Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (kg) | Volume (L) | Moles (mol) | Molar Ratio |
| 3-(trifluoromethoxy)benzoic acid | 206.12 | 5.0 | - | 24.26 | 1.0 |
| Methanol | 32.04 | - | 20 | 494 | 20.4 |
| Sulfuric Acid (98%) | 98.08 | - | 0.5 | 9.36 | 0.39 |
Table 2: Reaction and Purification Parameters
| Parameter | Value |
| Reaction Temperature | 65-70 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Extraction Solvent | Dichloromethane |
| Neutralizing Agent | 5% Sodium Bicarbonate Solution |
| Drying Agent | Anhydrous Magnesium Sulfate |
| Purification Method | Vacuum Distillation |
| Expected Yield | 4.5 - 4.9 kg (85-92%) |
| Appearance | Colorless Liquid |
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood or a suitable production facility.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a closed system or with adequate ventilation.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure build-up in a closed system. Ensure adequate venting.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The procedure employs a classic Fischer esterification reaction, which is a cost-effective and robust method for large-scale production. Adherence to this protocol and the outlined safety precautions will enable the efficient and safe synthesis of this important pharmaceutical intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(trifluoromethoxy)benzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3-(trifluoromethoxy)benzoate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent and straightforward method for laboratory synthesis is the Fischer esterification of 3-(trifluoromethoxy)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is an equilibrium process, so conditions are optimized to favor the formation of the ester product.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1] Key factors to investigate include:
-
Water Content: The presence of water in your reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield.[3] Ensure you are using anhydrous methanol and dry glassware.
-
Reactant Ratio: Using a large excess of methanol can help drive the equilibrium towards the product side.[3][4]
-
Catalyst Amount: An insufficient amount of acid catalyst will result in a slow or incomplete reaction. Conversely, an excessive amount can lead to side reactions.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure you are refluxing for a sufficient amount of time at the appropriate temperature.[5]
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: The most common impurity is unreacted 3-(trifluoromethoxy)benzoic acid. This can be removed by washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.[2] The unreacted acid will be converted to its water-soluble sodium salt and move into the aqueous layer. Other potential impurities can be removed through recrystallization or column chromatography.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be conveniently monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting carboxylic acid and the ester product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: Is it possible to use a different catalyst besides sulfuric acid?
A5: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a solid and can be easier to handle.[1] Lewis acids like boron trifluoride (BF₃) have also been reported as effective catalysts for esterification.[2] For more environmentally friendly approaches, solid acid catalysts are being explored, which can be recovered and reused.[7]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Presence of water in reactants/glassware | Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and ensure the 3-(trifluoromethoxy)benzoic acid is dry. |
| Inactive or insufficient catalyst | Use a fresh bottle of concentrated sulfuric acid or p-TsOH. Ensure the correct catalytic amount is added (typically 1-5 mol%). |
| Reaction temperature is too low | Ensure the reaction mixture is refluxing gently. For methanol, the reflux temperature should be around 65°C.[2] |
| Insufficient reaction time | Allow the reaction to reflux for a longer period (e.g., 2-4 hours or overnight). Monitor by TLC until the starting material is consumed. |
Problem 2: Product is Contaminated with Starting Material
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time, temperature, or the molar excess of methanol to drive the reaction to completion. |
| Inefficient work-up | During the aqueous work-up, ensure thorough mixing with the sodium bicarbonate solution to completely extract the unreacted carboxylic acid. Perform multiple washes if necessary. |
| Product co-precipitation with starting material | If the product crystallizes during work-up, ensure it is fully redissolved in an organic solvent before washing with the basic solution. |
Problem 3: Formation of an Oil or Gel Instead of a Solid Product
| Possible Cause | Suggested Solution |
| Presence of impurities | The presence of unreacted starting materials or byproducts can lower the melting point of the product, causing it to appear as an oil or gel. Purify the crude product by column chromatography. |
| "Oiling out" during recrystallization | This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[8] Choose a lower-boiling point solvent or a different solvent mixture for recrystallization. |
| Incomplete removal of solvent | Ensure all extraction and purification solvents are thoroughly removed under reduced pressure. |
Data Presentation: Impact of Reaction Parameters on Yield
The following data is representative of Fischer esterification reactions of substituted benzoic acids and should be used as a guideline for optimizing the synthesis of this compound.
Table 1: Effect of Methanol to Acid Molar Ratio
| Molar Ratio (Methanol : Acid) | Representative Yield (%) |
| 5 : 1 | 65 - 75 |
| 10 : 1 | 80 - 90 |
| 20 : 1 | > 90 |
| Reaction Conditions: Sulfuric acid (2 mol%), Reflux, 4 hours.[4] |
Table 2: Effect of Catalyst Loading
| Catalyst (H₂SO₄) Loading (mol%) | Representative Yield (%) |
| 0.5 | 50 - 60 |
| 1.0 | 75 - 85 |
| 2.0 | > 90 |
| 5.0 | > 90 (no significant increase) |
| Reaction Conditions: Methanol:Acid ratio of 10:1, Reflux, 4 hours. |
Table 3: Effect of Reaction Temperature and Time (Microwave Synthesis)
| Temperature (°C) | Time (minutes) | Representative Yield (%) |
| 110 | 15 | ~70 |
| 130 | 15 | ~85 |
| 150 | 15 | ~85 |
| Data adapted from microwave-assisted esterification of a substituted benzoic acid.[5][9] |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-(trifluoromethoxy)benzoic acid
Materials:
-
3-(trifluoromethoxy)benzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. journals.iium.edu.my [journals.iium.edu.my]
- 4. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude "Methyl 3-(trifluoromethoxy)benzoate"
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude "Methyl 3-(trifluoromethoxy)benzoate". Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude "this compound"?
A1: Based on typical synthetic routes for similar aromatic esters, common impurities may include:
-
Unreacted starting materials: Such as 3-(trifluoromethoxy)benzoic acid and methanol.
-
Side-products from synthesis: These can include by-products from chlorination and fluorination steps if these were part of the synthesis of the trifluoromethoxy group. Positional isomers may also be present.
-
Residual solvents: Solvents used during the synthesis and work-up procedures.
-
Hydrolysis product: 3-(Trifluoromethoxy)benzoic acid, resulting from the hydrolysis of the methyl ester.
Q2: Which purification techniques are most effective for "this compound"?
A2: The most common and effective purification methods for this compound are distillation, recrystallization, and flash column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the key physical properties of "this compound" relevant to its purification?
A3: Key physical properties include:
-
Appearance: Colorless to almost colorless clear liquid.[1]
-
Boiling Point: 93-95 °C at 20 mmHg.[2] This property is crucial for purification by distillation.
-
Solubility: The trifluoromethyl group generally enhances solubility in various organic solvents.[1]
Troubleshooting Guides
Distillation
Problem: Low recovery of the purified product.
-
Possible Cause: Inefficient fractional distillation setup or incorrect pressure and temperature control.
-
Solution:
-
Ensure the distillation column is well-insulated to maintain a proper temperature gradient.
-
Use a vacuum pump with a precise pressure controller to maintain a stable, low pressure.
-
Optimize the distillation temperature based on the vapor pressure of the compound. For "this compound", a pressure of around 20 mmHg with a collection temperature of 93-95 °C is a good starting point.[2]
-
Problem: Product is still impure after distillation.
-
Possible Cause: Co-distillation with impurities that have similar boiling points.
-
Solution:
-
Increase the efficiency of the fractional distillation column by using a longer column or one with a higher number of theoretical plates.
-
Consider a pre-purification step, such as an acid-base wash, to remove acidic or basic impurities before distillation.
-
Recrystallization
Problem: The crude product oils out instead of crystallizing.
-
Possible Cause: The presence of significant impurities, or the chosen solvent is not optimal.
-
Solution:
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod.
-
Add a seed crystal of pure "this compound" if available.
-
Re-evaluate the solvent system. A mixture of solvents, such as ethanol/water or methanol/water, can sometimes be more effective than a single solvent.[3]
-
Problem: Low yield after recrystallization.
-
Possible Cause: The compound is too soluble in the cold solvent, or too much solvent was used.
-
Solution:
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
Cool the solution slowly to room temperature first, and then in an ice bath to maximize crystal formation.
-
Test different solvents to find one in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system is not providing adequate resolution.
-
Solution:
-
Systematically vary the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.
-
For a similar compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a gradient of hexanes:EtOAc (from 9:1 to 7:3) was effective.[4] This can be a good starting point for optimization.
-
Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
-
Quantitative Data Summary
| Purification Technique | Typical Purity Before | Typical Purity After | Typical Yield |
| Distillation | 85-95% | >98% | 70-90% |
| Recrystallization | 80-90% | >99% | 60-85% |
| Flash Column Chromatography | 70-90% | >99% | 50-80% |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Charging the Flask: Place the crude "this compound" into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure of approximately 20 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills between 93-95 °C.[2]
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, and mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and assess the purity by GC or HPLC.
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15 hexanes:ethyl acetate). A similar gradient from 9:1 to 7:3 hexanes:EtOAc has been used for a related compound.[4]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC or HPLC.
Visualizations
Caption: General workflow for the purification of "this compound".
Caption: Troubleshooting guide for when the product oils out during recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(trifluoromethoxy)benzoate Derivatization
Welcome to the technical support center for the derivatization of Methyl 3-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Section 1: Hydrolysis to 3-(Trifluoromethoxy)benzoic Acid
The conversion of this compound to its corresponding carboxylic acid is a fundamental step in the synthesis of many active pharmaceutical ingredients and other complex molecules.
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: My hydrolysis reaction is showing low or no conversion to the carboxylic acid. What are the common causes?
A1: Incomplete hydrolysis is a frequent issue. The primary factors to investigate are:
-
Insufficient Base or Acid: Ensure you are using a sufficient molar excess of the hydrolyzing agent (e.g., LiOH, NaOH, or H₂SO₄).
-
Reaction Time and Temperature: Aromatic esters, especially those with electron-withdrawing groups, can be resistant to hydrolysis and may require longer reaction times or elevated temperatures.
-
Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting its contact with the hydrolyzing agent. Consider using a co-solvent like THF or dioxane to improve solubility.[1][2]
-
Reversibility of Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, use a large excess of water.[3][4]
Q2: I'm observing a significant amount of starting material in my final product after workup. What went wrong?
A2: This often points to issues during the workup procedure, where the ester can re-form or be incompletely hydrolyzed. Key areas to check are:
-
Inadequate Neutralization: If you performed a basic hydrolysis, ensure you have added enough acid during the workup to fully protonate the carboxylate salt. The product may remain in the aqueous layer if it is not fully protonated.
-
Premature Extraction: Ensure the hydrolysis is complete before starting the extraction process. Monitor the reaction by TLC or LC-MS.
-
Ester Re-formation during Acidic Workup: While less common, if an acidic workup is performed with an alcohol present (e.g., from the hydrolysis of a different ester), re-esterification can occur.
Q3: My yield is low, and I suspect side reactions. What are the possibilities?
A3: The trifluoromethoxy group is generally stable under hydrolytic conditions. However, at very high temperatures or with aggressive reagents, degradation of the aromatic ring or other functional groups on more complex substrates can occur. If you are using a substrate with other sensitive functional groups, consider milder reaction conditions (e.g., using LiOH at room temperature).
Troubleshooting Guide - Hydrolysis
Table 1: Troubleshooting Low Yield in the Hydrolysis of this compound
| Symptom | Possible Cause | Recommended Action |
| Low Conversion (Starting material remains) | Insufficient reagent | Increase molar excess of base or acid. |
| Low reaction temperature | Increase temperature; consider refluxing. | |
| Poor solubility | Add a co-solvent (e.g., THF, Dioxane). | |
| Product Loss During Workup | Incomplete protonation of carboxylate | Add acid until the aqueous layer is acidic (check with pH paper). |
| Product remains in aqueous layer | Perform multiple extractions with an organic solvent. | |
| Presence of Impurities | Incomplete reaction | Increase reaction time and/or temperature. |
| Side reactions | Use milder conditions (e.g., LiOH at room temperature). |
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Addition of Base: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethoxy)benzoic acid.
-
Workflow for Troubleshooting Hydrolysis
Caption: Troubleshooting workflow for low yield in hydrolysis.
Section 2: Amidation to N-Substituted 3-(Trifluoromethoxy)benzamides
The formation of amides from this compound is a key transformation for accessing a wide range of biologically active molecules.
Frequently Asked Questions (FAQs) - Amidation
Q1: My amidation reaction is not proceeding, or the yield is very low. What should I consider?
A1: The direct amidation of esters can be challenging.[5] Several factors can contribute to low reactivity:
-
Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react slower. More forcing conditions or a catalyst may be necessary.
-
Reaction Conditions: Direct thermal amidation often requires high temperatures (>160 °C).[6] The use of a base or a catalyst can facilitate the reaction under milder conditions.
-
Steric Hindrance: Sterically hindered amines will react more slowly.
-
Leaving Group: The methoxide leaving group is not as good as a halide, for example.
Q2: What are some common methods to improve the efficiency of the amidation reaction?
A2: To improve yields and reaction rates, consider the following approaches:
-
Base-Promoted Amidation: Using a strong base like sodium methoxide or potassium tert-butoxide can deprotonate the amine, increasing its nucleophilicity.[5]
-
Lewis Acid Catalysis: Lewis acids can activate the ester carbonyl group towards nucleophilic attack.
-
Conversion to a More Reactive Acylating Agent: The ester can be hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., EDC, HOBt) before reaction with the amine. This is often a more reliable method for less reactive amines.[7]
Q3: Are there any side reactions to be aware of during amidation?
A3: With primary amines, there is a possibility of double acylation if the reaction conditions are too harsh or if there is a large excess of the ester. With base-sensitive substrates, other side reactions could occur. Careful monitoring of the reaction is recommended.
Troubleshooting Guide - Amidation
Table 2: Troubleshooting Low Yield in the Amidation of this compound
| Symptom | Possible Cause | Recommended Action |
| Low Conversion | Low nucleophilicity of the amine | Use a stronger base, a catalyst, or switch to a coupling agent-based method. |
| Insufficient temperature | Increase the reaction temperature. | |
| Steric hindrance | Use less hindered reagents if possible, or more forcing conditions. | |
| Formation of Byproducts | Double acylation (with primary amines) | Use a 1:1 stoichiometry of ester to amine. |
| Decomposition of starting materials | Use milder reaction conditions. |
Experimental Protocol: Base-Promoted Amidation
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Addition of Base: Add a sub-stoichiometric amount of a strong base, such as sodium methoxide (e.g., 0.2 eq).
-
Reaction: Heat the mixture in a sealed tube at a high temperature (e.g., 100-150 °C). Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Workflow for Selecting an Amidation Strategy
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving "Methyl 3-(trifluoromethoxy)benzoate"
Welcome to the technical support center for reactions involving Methyl 3-(trifluoromethoxy)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Section 1: Troubleshooting Hydrolysis (Saponification) Reactions
The conversion of this compound to 3-(trifluoromethoxy)benzoic acid is a fundamental step for subsequent reactions, such as amide coupling. Failures in this stage can halt a synthetic sequence. This section addresses common issues during the saponification process.
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: My hydrolysis of this compound is incomplete or proceeding very slowly. What are the potential causes and solutions?
A1: Incomplete hydrolysis is a common issue, often stemming from suboptimal reaction conditions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the ester carbonyl.
-
Insufficient Base: Ensure at least one equivalent of a strong base (e.g., NaOH, KOH, or LiOH) is used. Often, using an excess (2-3 equivalents) can drive the reaction to completion.[1]
-
Inadequate Temperature: While some ester hydrolyses proceed at room temperature, stubborn esters may require heating. Try increasing the temperature to 50-80°C and monitor the reaction progress by TLC or LC-MS.[2]
-
Poor Solubility: this compound may have limited solubility in purely aqueous solutions. The use of a co-solvent like tetrahydrofuran (THF), methanol, or ethanol is crucial to create a homogeneous reaction mixture.[1] A 1:1 mixture of THF/water or MeOH/water is a good starting point.
-
Choice of Cation: In some cases, the choice of alkali metal hydroxide can influence the reaction rate. Lithium hydroxide (LiOH) is often effective for sterically hindered or electron-deficient esters and is a popular choice for ester hydrolysis.[1]
Q2: I'm observing an unexpected byproduct with a mass of M+14 when using methanol as a co-solvent. What is happening?
A2: The observation of an M+14 peak when using methanol as a solvent in a reaction with a different ester (e.g., an ethyl ester) suggests transesterification.[1] However, since your starting material is already a methyl ester, this specific observation is unlikely unless you started with a different ester. If you are using a different alcohol as a solvent (e.g., ethanol), you may observe transesterification to the corresponding ethyl ester. To avoid this, use a non-alcoholic co-solvent like THF or dioxane if you suspect solvent participation is an issue.
Q3: After acidification in the workup, my product seems to be lost or the yield is very low. How can I improve the isolation of 3-(trifluoromethoxy)benzoic acid?
A3: The workup is a critical step. The carboxylate salt formed during the reaction is water-soluble. To isolate the product, you must carefully acidify the mixture to protonate the carboxylate, forming the less water-soluble carboxylic acid.
-
Controlled Acidification: Cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl). This dissipates the heat generated from the neutralization. Check the pH periodically and aim for a final pH of ~2-3 to ensure complete protonation.
-
Efficient Extraction: Once acidified, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the carboxylic acid product.
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it up.
Section 2: Troubleshooting Amide Coupling Reactions
Following successful hydrolysis, 3-(trifluoromethoxy)benzoic acid is often used in amide coupling reactions. The electronic properties of this acid can present unique challenges.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction between 3-(trifluoromethoxy)benzoic acid and my amine is giving a low yield. How can I optimize this?
A1: Low yields in amide coupling can be attributed to several factors, including poor activation of the carboxylic acid, steric hindrance, or side reactions.
-
Choice of Coupling Reagent: For electron-deficient carboxylic acids, standard coupling reagents like EDC/HOBt are often used. However, more powerful reagents like HATU, HCTU, or BOP may be necessary to achieve higher yields, especially if the amine is also sterically hindered or weakly nucleophilic.[3]
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to neutralize the acid formed during the reaction without competing with the primary amine. Typically, 2-3 equivalents are used.
-
Pre-activation: Consider a pre-activation step. Stir the carboxylic acid, coupling reagent, and base in an anhydrous solvent (like DMF or DCM) for 15-30 minutes before adding the amine. This allows for the formation of the active ester intermediate without the amine being present.
-
Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the active intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents.
Q2: I see a significant amount of unreacted 3-(trifluoromethoxy)benzoic acid in my crude reaction mixture. What is the likely cause?
A2: The presence of unreacted starting acid points towards an issue with the activation step or the nucleophilicity of the amine.
-
Ineffective Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid efficiently. Consider switching to a uronium- or phosphonium-based reagent (e.g., HATU, PyBOP).
-
Amine Salt Formation: If your amine is stored as a salt (e.g., hydrochloride or TFA salt), you must use an adequate amount of base to liberate the free amine in situ. It is often necessary to add one equivalent of base to neutralize the amine salt in addition to the base required for the coupling reaction itself.[3]
-
Reaction Temperature: Most amide couplings are run at room temperature, but gentle heating (e.g., to 40-50°C) can sometimes improve conversion for difficult couplings.
Data Presentation
Table 1: Comparison of Conditions for Ester Hydrolysis
This table summarizes various conditions that can be applied to the hydrolysis of methyl benzoates, providing a basis for optimization.
| Starting Ester | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Benzoate | NaOH (2.0) | Water | 100 | 1 | >95 |
| Electron-deficient Methyl Ester | LiOH (3.0) | THF/Water (1:1) | RT - 50 | 2 - 12 | 85-98 |
| Sterically Hindered Methyl Ester | KOH (5.0) | EtOH/Water (3:1) | 80 (Reflux) | 16 | 70-90 |
| General Methyl Ester | NaOH (2.0) | MeOH/Water (2:1) | 60 | 4 | >90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol: Saponification of this compound
This protocol describes a general procedure for the hydrolysis of this compound to 3-(trifluoromethoxy)benzoic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add THF and water in a 1:1 ratio (e.g., 5 mL of each per 1 gram of ester). Stir until the starting material is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup - Quenching and Acidification: Once complete, cool the mixture to 0°C in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the aqueous layer is approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-(trifluoromethoxy)benzoic acid, which can be purified further if necessary (e.g., by recrystallization).
Visualizations
Diagram 1: Troubleshooting Failed Hydrolysis
Caption: A workflow for troubleshooting common issues in ester hydrolysis reactions.
Diagram 2: Saponification Reaction Pathway
Caption: The reaction mechanism for the base-catalyzed hydrolysis (saponification) of a methyl ester.
References
Technical Support Center: Preventing Decomposition of Methyl 3-(trifluoromethoxy)benzoate During Storage
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(trifluoromethoxy)benzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability during storage is paramount to ensure the integrity of experimental results and the quality of final products. This technical support center provides a comprehensive guide to understanding and preventing the decomposition of this compound.
Troubleshooting Guide
This guide is designed to help users identify and resolve issues related to the potential degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common sign of decomposition is a decrease in purity, which can be detected by analytical methods such as HPLC or GC-MS. Visually, you might observe a change in the color of the liquid or the formation of solid precipitates. The primary degradation product from hydrolysis is 3-(trifluoromethoxy)benzoic acid, which is a solid at room temperature.
Q2: I suspect my sample has degraded. What is the first step I should take?
A2: The first step is to review your storage conditions. Compare them against the recommended guidelines: storage in a cool (2-8°C), dry, and dark environment in a tightly sealed, inert container. Following this, you should perform an analytical purity check using a validated method (e.g., HPLC, GC-MS, or NMR) to confirm the degradation and identify the impurities.
Q3: Can this compound decompose even when stored in a refrigerator?
A3: While refrigeration at 2-8°C is recommended and significantly slows down degradation, decomposition can still occur if other factors are not controlled.[1] These include exposure to moisture (e.g., from a container that is not tightly sealed or frequent opening and closing in a humid environment) and light (if a clear container is used).
Q4: Are there any materials that are incompatible with this compound during storage?
A4: You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition. Ensure that the container material is inert; glass is generally a safe choice.
Troubleshooting Workflow for Suspected Decomposition
If you suspect that your sample of this compound has decomposed, the following workflow can help you diagnose and address the problem.
Caption: A logical workflow to troubleshoot suspected decomposition of this compound.
Quantitative Stability Data
To illustrate the impact of storage conditions on the stability of this compound, the following table presents hypothetical data based on general principles of chemical stability for similar compounds.
| Storage Condition | Duration (Months) | Purity (%) | Hydrolysis Product (%) | Photodegradation Products (%) |
| Recommended: 2-8°C, Dark, Inert Atmosphere | 0 | >99.5 | <0.1 | <0.1 |
| 12 | >99.2 | <0.3 | <0.1 | |
| 24 | >99.0 | <0.5 | <0.1 | |
| Ambient Temp: 25°C, Dark, Sealed | 0 | >99.5 | <0.1 | <0.1 |
| 12 | ~98.0 | ~1.5 | ~0.5 | |
| 24 | ~96.0 | ~3.0 | ~1.0 | |
| Ambient Temp: 25°C, Light Exposure, Sealed | 0 | >99.5 | <0.1 | <0.1 |
| 12 | ~95.0 | ~1.5 | ~3.5 | |
| 24 | <90.0 | ~3.0 | >7.0 | |
| Accelerated: 40°C, 75% RH, Dark | 0 | >99.5 | <0.1 | <0.1 |
| 3 | ~97.0 | ~2.5 | ~0.5 | |
| 6 | ~94.0 | ~5.0 | ~1.0 | |
| Primarily 3-(trifluoromethoxy)benzoic acid |
Experimental Protocols
A detailed experimental protocol for conducting a stability study on this compound is provided below. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[2]
Protocol for Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound under various environmental conditions over time.
2. Materials:
-
This compound (one batch)
-
Amber glass vials with Teflon-lined screw caps
-
Calibrated stability chambers
-
HPLC system with UV detector, C18 column
-
Reference standards for the parent compound and potential degradation products
3. Sample Preparation and Storage:
-
Aliquot approximately 1g of this compound into 30 separate amber glass vials.
-
Tightly seal the vials. For anaerobic conditions, flush with nitrogen before sealing.
-
Place the vials into the following stability chambers:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (control): 5°C ± 3°C
-
4. Testing Schedule:
-
Pull samples for analysis at the following time points:
-
Accelerated: 0, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
5. Analytical Method (Example HPLC Method):
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution).
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare samples by dissolving a known weight in the mobile phase. Quantify the parent compound and any degradation products against certified reference standards.
6. Acceptance Criteria:
-
The purity of the parent compound should not decrease by more than 2%.
-
No single unidentified degradation product should be present at a concentration greater than 0.2%.
Potential Decomposition Pathways
The primary decomposition pathways for this compound involve hydrolysis and photodegradation.
Caption: Potential decomposition pathways for this compound under adverse storage conditions.
References
Technical Support Center: Nucleophilic Substitution of Methyl 3-(trifluoromethoxy)benzoate
Welcome to the technical support center for challenges related to the nucleophilic substitution of Methyl 3-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic aromatic substitution (SNA) on the benzene ring of this compound. Why is the reaction not proceeding?
A1: Direct nucleophilic aromatic substitution on the benzene ring of this compound is challenging because there is no suitable leaving group on the aromatic ring. For an SNAr reaction to occur, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required.[1][2] In this molecule, neither the trifluoromethoxy group (-OCF3) nor the methyl ester group (-COOCH3) is a facile leaving group under standard SNAr conditions. The trifluoromethoxy group, while strongly electron-withdrawing, is generally stable to substitution.[3]
Q2: What is the most common nucleophilic substitution reaction performed on this compound?
A2: The most common and feasible nucleophilic substitution reaction for this compound is the hydrolysis of the methyl ester to form 3-(trifluoromethoxy)benzoic acid. This reaction, often referred to as saponification when carried out under basic conditions, involves the nucleophilic attack of a hydroxide ion or water on the carbonyl carbon of the ester.[4]
Q3: How does the trifluoromethoxy group affect the hydrolysis of the methyl ester?
A3: The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][6][7] This effect is transmitted through the aromatic ring to the ester functionality. The withdrawal of electron density makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to attack by nucleophiles like hydroxide ions.[8] This generally leads to a faster rate of hydrolysis compared to esters with electron-donating groups.[9][10]
Q4: I am observing incomplete hydrolysis of my this compound. What are the possible reasons?
A4: Incomplete hydrolysis can be due to several factors:
-
Insufficient Reaction Time or Temperature: While the -OCF3 group activates the ester for hydrolysis, the reaction may still require sufficient time and/or heating to go to completion.
-
Inadequate Amount of Base: In saponification, a stoichiometric amount of base is consumed. Using a catalytic amount or insufficient equivalents will result in an incomplete reaction. An excess of the base is often used to ensure the reaction goes to completion.
-
Poor Solubility: The starting material may have limited solubility in the reaction medium, especially at the beginning of the reaction. This can be addressed by using a co-solvent like methanol or THF.[11][12][13]
-
Reversibility (under acidic conditions): Acid-catalyzed hydrolysis is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of water.
Troubleshooting Guide: Saponification of this compound
This guide addresses common issues encountered during the base-mediated hydrolysis (saponification) of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of 3-(trifluoromethoxy)benzoic acid | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. - Ensure at least one equivalent of base (e.g., NaOH, KOH, LiOH) is used. Using an excess (1.5-2 equivalents) is recommended.[11] |
| Product loss during workup. | - Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 1-2) during the acidification step. - If the product has some solubility in water, perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Starting material remains after the reaction | Insufficient base or reaction time. | - Add additional base and continue heating. - If solubility is an issue, add a co-solvent like methanol or THF to improve the solubility of the ester.[11][13] |
| Formation of an oily product instead of a solid | The product may be impure or has a low melting point. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the product by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexanes/ethyl acetate). |
| Difficulty in isolating the product after acidification | The product might be more soluble in the aqueous phase than expected. | - Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product before extraction. - Use a continuous liquid-liquid extractor for more efficient extraction. |
Experimental Protocols
Protocol 1: Base-Mediated Hydrolysis (Saponification) of this compound
This protocol provides a general procedure for the saponification of this compound to 3-(trifluoromethoxy)benzoic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Addition of Base: Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add concentrated HCl dropwise with stirring in an ice bath until the pH is approximately 1-2. A precipitate of 3-(trifluoromethoxy)benzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Extraction of Aqueous Layer (Optional): If a significant amount of product remains in the aqueous filtrate, extract it several times with ethyl acetate.
-
Drying: Combine the organic extracts (if any) with the filtered solid and dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Final Product: Remove the solvent from the organic phase under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathway for Saponification
Caption: Saponification pathway of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Sigma-Aldrich [sigmaaldrich.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. reddit.com [reddit.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Catalyst Selection for Reactions with Methyl 3-(trifluoromethoxy)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(trifluoromethoxy)benzoate. The content is designed to address specific issues encountered during common chemical transformations.
Section 1: General Questions & Catalyst Selection Workflow
This section provides a high-level overview of catalyst selection and a logical workflow to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: How does the 3-(trifluoromethoxy)benzoate structure influence catalyst selection? A1: The chemical properties of this compound are dominated by two key features: the methyl ester and the trifluoromethoxy (-OCF₃) group on the aromatic ring. The ester group is the primary site for reactions like hydrolysis, amidation, and reduction. The trifluoromethoxy group is strongly electron-withdrawing and deactivating, which influences the reactivity of the aromatic ring in cross-coupling and electrophilic substitution reactions.[1] This deactivation often necessitates more active catalyst systems or harsher reaction conditions compared to electron-rich aromatics.
Q2: What are the primary reaction types I can perform on this molecule and what catalyst classes are typically used? A2: The most common transformations are:
-
Amidation: Conversion of the ester to an amide, often catalyzed by transition metals (Manganese, Nickel) or lanthanide complexes.[2][3]
-
Cross-Coupling (Suzuki, Buchwald-Hartwig): Formation of C-C or C-N bonds at the aromatic ring, almost exclusively catalyzed by palladium complexes with specialized phosphine ligands.[4][5]
-
Reduction: Conversion of the ester to an alcohol, typically achieved with stoichiometric reducing agents like LiAlH₄, but catalytic hydrogenation is also possible.[6]
-
Hydrolysis: Conversion of the ester to a carboxylic acid, usually performed with a strong acid or base without a metal catalyst.[7][8]
Catalyst Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate catalyst system based on your desired chemical transformation.
Caption: A decision workflow for selecting a catalyst system.
Section 2: Direct Amidation of the Ester Group
Directly converting the methyl ester to an amide is a common and atom-economical transformation.
Frequently Asked Questions (FAQs)
Q1: My direct amidation reaction is not proceeding or is very slow. What is the problem? A1: Low reactivity in direct amidation can be due to several factors. The methyl ester of this compound is relatively unreactive. Ensure your catalyst system is active enough. For example, nickel-based systems with N-heterocyclic carbene (NHC) ligands or manganese(I)-pincer complexes have shown high efficiency.[2] Also, verify that your reagents are pure and the reaction is conducted under anhydrous conditions, as water can inhibit the catalyst and hydrolyze the ester.
Q2: Which catalyst should I choose for the amidation of this compound with a primary amine? A2: Lanthanum(III) triflate (La(OTf)₃) is an effective single-component catalyst for the direct amidation of esters with amines under mild conditions.[3] Alternatively, nickel catalysts combined with NHC ligands like 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene (IPr) are effective for a broad range of amines, including primary aliphatic amines and anilines.[2]
Troubleshooting Guide: Direct Amidation
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | 1. Insufficient catalyst activity. 2. Reaction temperature too low. 3. Presence of water. | 1. Switch to a more active catalyst system like Ni(cod)₂/IPr or a Mn(I)-pincer complex.[2] 2. Increase the temperature. Ni/NHC systems often require temperatures around 140 °C.[2] 3. Use anhydrous solvents and reagents. |
| Side Product Formation | 1. Hydrolysis of the ester. 2. Epimerization of sensitive substrates. | 1. Ensure the reaction is strictly anhydrous. 2. For chiral amines, consider organocatalyzed approaches that can operate under milder conditions to prevent racemization.[2] |
| Difficult Catalyst Removal | Heterogeneous catalysts are not being used. | For easier workup, consider using a heterogeneous catalyst like Nb₂O₅, which can be removed by centrifugation and reused.[9] |
Data Presentation: Comparison of Amidation Catalysts
| Catalyst System | Amine Partner | Temp (°C) | Time (h) | Yield (%) | Reference |
| La₂(Na)₈(OCH₂CF₃)₁₄(THF)₆ (0.5 mol%) | Various | 80 | 6 | High | [2] |
| La(OTf)₃ | Various | N/A | N/A | Good | [3] |
| Ni(cod)₂ (10 mol%) / IPr (20 mol%) | Primary/Secondary Amines | 140 | 16 | Good-Excellent | [2] |
| Mn(I)-pincer complex (1 mol%) | Various | 120 | 18 | High | [2] |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of this compound can participate in powerful C-C and C-N bond-forming reactions. For these reactions, the molecule would first need to be converted to an aryl halide or triflate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a Suzuki-Miyaura coupling reaction? A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[4] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[4][10]
Q2: I am performing a Buchwald-Hartwig amination to form a C-N bond, but the yield is poor. How can I improve it? A2: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[5] For electron-deficient aryl halides (as would be derived from your starting material), sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote efficient catalytic turnover.[11] Additionally, using a well-defined palladium precatalyst (e.g., XPhos Pd G2) can lead to more reproducible results than generating the catalyst in situ.[12] Ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an aryl bromide (derived from this compound) with an arylboronic acid.
-
Reagent Setup: In a dry reaction vessel, combine the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a suitable phosphine ligand if required.[4]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.[4]
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Data Presentation: Comparison of Buchwald-Hartwig Catalyst Systems
| Ligand | Catalyst Precursor | Base | Temp (°C) | Typical Substrates | Reference |
| XPhos | XPhos Pd G2/G3 | NaOtBu | 80-110 | Aryl chlorides, bromides | [11][12] |
| SPhos | SPhos Pd G2/G3 | K₃PO₄, Cs₂CO₃ | 80-110 | Heterocyclic amines | [11][12] |
| RuPhos | RuPhos Pd G3 | K₂CO₃ | RT-100 | Primary alkylamines | [11][12] |
| DPPF | Pd₂(dba)₃ | NaOtBu | 100 | Primary amines | [5] |
Section 4: Reduction and Hydrolysis
These are fundamental transformations of the ester functional group.
Frequently Asked Questions (FAQs)
Q1: How can I reduce the ester group of this compound to a primary alcohol? A1: The most common and effective method for reducing an ester to a primary alcohol is using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether.[6] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters unless additives are used.[6]
Q2: I tried to hydrolyze the ester with NaOH, but the reaction seems incomplete. What should I do? A2: Base-catalyzed hydrolysis of esters is an equilibrium process.[8] To drive the reaction to completion, you can use an excess of the base (NaOH) or heat the reaction mixture under reflux.[8] The rate of hydrolysis can be influenced by the solvent; for instance, rates in aqueous dioxane are often higher than in aqueous DMF.[7] After the reaction, you will need to perform an acidic workup (e.g., with HCl) to protonate the resulting carboxylate salt and isolate the carboxylic acid.
References
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Methyl 3-(3-(trifluoromethyl)phenoxy)benzoate | 127389-10-0 | Benchchem [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Solved A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 3-(trifluoromethoxy)benzoate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in safely managing potential exothermic events during the synthesis of Methyl 3-(trifluoromethoxy)benzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on managing exothermic reactions.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps |
| EXO-001 | Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high. 2. Inadequate cooling system performance. 3. Inefficient stirring leading to localized hot spots. 4. Higher than specified reagent concentration. | 1. Immediately cease reagent addition. 2. Enhance cooling by lowering the cooling bath temperature or increasing coolant flow. 3. Verify and increase the stirring rate to improve heat dissipation. 4. Once the temperature is stable and within the desired range, resume reagent addition at a significantly reduced rate (e.g., 50% of the initial rate).[1] |
| EXO-002 | Delayed exothermic reaction after complete reagent addition. | 1. Accumulation of unreacted starting materials due to initial reaction temperature being too low. 2. A sudden increase in catalyst activity. | 1. Apply maximum cooling immediately. 2. Be prepared for a sudden increase in pressure and ensure the emergency vent is clear. 3. If the temperature continues to rise, consider emergency quenching procedures. |
| EXO-003 | Reaction temperature does not increase as expected upon reagent addition. | 1. Low catalyst activity or catalyst poisoning. 2. Incorrect reagent concentration (too low). 3. The reaction has not been initiated. | 1. Verify the integrity and quantity of the catalyst. 2. Confirm the concentration of the reagents. 3. A slight, controlled increase in temperature may be necessary to initiate the reaction, but this should be done with extreme caution. |
| EXO-004 | Localized boiling or fuming at the point of reagent addition. | 1. Poor subsurface addition of the reagent. 2. Inadequate mixing. | 1. Ensure the addition funnel or pump outlet is below the surface of the reaction mixture. 2. Increase the stirring speed to ensure rapid dispersion of the added reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary potential exothermic steps in the synthesis of this compound?
A1: While the overall thermal profile depends on the specific synthetic route, two potential exothermic steps are the trifluoromethoxylation of a phenol precursor and the subsequent esterification. Reactions involving highly reactive fluorinating agents or strong acids as catalysts can release significant heat.[2][3]
Q2: How can the risk of a runaway reaction be minimized?
A2: The risk can be minimized by:
-
Slow, controlled addition of reagents: This allows the cooling system to dissipate the heat as it is generated.[1]
-
Adequate cooling: Using a cooling bath with a temperature significantly lower than the desired reaction temperature provides a larger heat sink.
-
Dilution: Conducting the reaction in an appropriate solvent helps to absorb and dissipate heat.[4]
-
Continuous monitoring: Real-time temperature monitoring is crucial for early detection of any deviation from the expected thermal profile.[5]
Q3: What are the best practices for temperature monitoring?
A3: Use a calibrated thermometer or thermocouple placed in the reaction mixture, away from the vessel walls. For larger scale reactions, multiple temperature probes can help detect localized hot spots. Automated monitoring and control systems can provide an additional layer of safety.[5]
Q4: What should be included in an emergency shutdown procedure for an uncontrolled exotherm?
A4: An emergency shutdown procedure should include:
-
Activating the laboratory or facility emergency alarm.
-
Stopping all reagent and heat inputs.
-
Applying maximum cooling.
-
If safe, preparing a quenching agent.
-
Evacuating the immediate area if the reaction cannot be brought under control.[1]
Q5: Can flow chemistry be a safer alternative for this synthesis?
A5: Yes, flow chemistry can significantly improve safety for potentially exothermic reactions. The high surface-area-to-volume ratio in microreactors allows for much more efficient heat transfer, reducing the risk of thermal runaway.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: O-Trifluoromethylation of 3-Hydroxybenzoic Acid (Illustrative)
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. The flask is placed in a cooling bath (e.g., dry ice/acetone).
-
Reagent Preparation: Dissolve 3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., DMF) in the reaction flask and cool to the desired temperature (e.g., -20 °C).
-
Reagent Addition: A suitable trifluoromethylating reagent (e.g., a Togni reagent) is dissolved in the same solvent and added dropwise via the dropping funnel over a period of 1-2 hours.[6] The internal temperature should be carefully monitored and maintained below -15 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at the low temperature for an additional 1-2 hours, followed by slow warming to room temperature. Progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched with a suitable reagent, and the product, 3-(trifluoromethoxy)benzoic acid, is isolated.
Step 2: Fischer Esterification
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.
-
Reaction Mixture: The isolated 3-(trifluoromethoxy)benzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added slowly.[7][8]
-
Heating: The mixture is heated to reflux for several hours. The reaction should be monitored for completion.
-
Isolation and Purification: After cooling, the excess methanol is removed under reduced pressure. The remaining mixture is worked up to isolate the crude ester. The final product, this compound, is purified by distillation or chromatography.[7]
Visualizations
Caption: Decision workflow for managing a sudden temperature increase.
Caption: Key factors that influence the exothermicity of a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-(trifluoromethoxy)benzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated substituents has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy group (-OCF₃) is of particular interest due to its strong electron-withdrawing nature and high lipophilicity. This guide provides a comparative analysis of the reactivity of Methyl 3-(trifluoromethoxy)benzoate and its ortho- and para-isomers, crucial information for their application in organic synthesis and drug development. While direct comparative experimental data on the reactivity of these specific isomers is limited, this guide leverages established principles of physical organic chemistry and available data on analogous compounds to provide a robust predictive comparison.
Understanding Reactivity: The Role of the Trifluoromethoxy Group
The reactivity of the ester functional group in methyl (trifluoromethoxy)benzoate isomers is primarily dictated by the electronic effects of the trifluoromethoxy substituent on the benzene ring. The -OCF₃ group is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms. This electronic influence is transmitted to the reaction center—the carbonyl carbon of the ester—through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The strong electron-withdrawing nature of the three fluorine atoms creates a significant dipole, pulling electron density away from the benzene ring through the sigma bonds. This effect is strongest at the position closest to the substituent and diminishes with distance.
-
Resonance Effect (+R): The oxygen atom of the -OCF₃ group possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. However, the strong inductive effect of the fluorine atoms significantly reduces the electron-donating ability of the oxygen, making the resonance effect much weaker compared to a methoxy (-OCH₃) group.
The interplay of these effects determines the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack in reactions such as hydrolysis (saponification). A more electron-deficient carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate.
Predicted Reactivity of Isomers
Based on the electronic effects of the trifluoromethoxy group, the predicted order of reactivity for the alkaline hydrolysis of the methyl (trifluoromethoxy)benzoate isomers is as follows:
para-isomer > meta-isomer > ortho-isomer
This prediction is based on the following rationale:
-
Para-isomer (Methyl 4-(trifluoromethoxy)benzoate): The -OCF₃ group at the para position exerts a strong electron-withdrawing inductive effect and a weak resonance effect. The combined effect leads to a significant withdrawal of electron density from the ester group, making the carbonyl carbon highly electrophilic and thus the most reactive towards nucleophilic attack.
-
Meta-isomer (this compound): At the meta position, the electron-withdrawing inductive effect is still significant, though slightly weaker than at the para position. Crucially, the resonance effect does not extend to the meta position. This results in a substantial deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon, leading to a high reactivity, but likely less than the para-isomer.
-
Ortho-isomer (Methyl 2-(trifluoromethoxy)benzoate): The ortho-isomer is predicted to be the least reactive of the three. While the inductive effect is strongest at the ortho position, steric hindrance from the bulky -OCF₃ group will significantly impede the approach of a nucleophile to the carbonyl carbon of the ester group. This steric hindrance is expected to be the dominant factor, overriding the electronic effects and leading to a slower reaction rate compared to the meta and para isomers.
This predicted trend is supported by studies on analogous substituted benzoates, where para-substituted electron-withdrawing groups generally lead to the fastest hydrolysis rates, followed by meta-substituted ones, with ortho-substituents often showing reduced reactivity due to steric effects.
Quantitative Data Comparison (Analogous Compounds)
| Substituent | Position | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |
| -NO₂ | para | 6.8 x 10⁻² |
| -NO₂ | meta | 4.2 x 10⁻² |
| -Cl | para | 1.0 x 10⁻³ |
| -Cl | meta | 1.6 x 10⁻³ |
| -H | - | 2.3 x 10⁻⁴ |
| -CH₃ | para | 1.1 x 10⁻⁴ |
| -OCH₃ | para | 4.8 x 10⁻⁵ |
Data is illustrative and compiled from various sources for comparative purposes. Absolute values can vary with experimental conditions.
This data clearly demonstrates that strong electron-withdrawing groups like the nitro group (-NO₂) significantly accelerate the rate of saponification compared to the unsubstituted methyl benzoate. The para-nitro isomer is more reactive than the meta-nitro isomer, consistent with our prediction for the trifluoromethoxy-substituted analogs. Conversely, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) decrease the reaction rate.
Experimental Protocols
To experimentally determine and compare the reactivity of the methyl (trifluoromethoxy)benzoate isomers, a kinetic study of their alkaline hydrolysis (saponification) can be performed.
General Experimental Protocol for Kinetic Study of Saponification
Objective: To determine the second-order rate constant for the alkaline hydrolysis of methyl (trifluoromethoxy)benzoate isomers.
Materials:
-
Methyl 2-(trifluoromethoxy)benzoate
-
This compound
-
Methyl 4-(trifluoromethoxy)benzoate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Ethanol (or other suitable solvent to ensure miscibility)
-
Deionized water
-
Phenolphthalein indicator
-
Standardized hydrochloric acid (HCl) solution (for back-titration if needed)
-
Constant temperature water bath
-
Burettes, pipettes, volumetric flasks, and conical flasks
-
Stopwatch
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare solutions of each methyl (trifluoromethoxy)benzoate isomer of a known concentration (e.g., 0.05 M) in ethanol.
-
Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.05 M).
-
Equilibrate both the ester and NaOH solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
-
Initiation of the Reaction:
-
Pipette a known volume of the ester solution into a reaction flask.
-
Simultaneously, start a stopwatch and add an equal volume of the pre-heated NaOH solution to the ester solution with rapid mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standardized HCl solution to neutralize the remaining NaOH.
-
-
Titration:
-
Titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color.
-
-
Data Analysis:
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([Ester]t) versus time, where [Ester]t is the concentration of the ester at time t. The slope of the resulting straight line will be equal to the second-order rate constant, k.
-
Diagram of Experimental Workflow:
Caption: Workflow for the kinetic study of the saponification of methyl (trifluoromethoxy)benzoate isomers.
Logical Relationship of Reactivity
The predicted reactivity of the isomers can be visualized as a logical relationship based on the interplay of electronic and steric effects.
Caption: Factors influencing the predicted reactivity of methyl (trifluoromethoxy)benzoate isomers.
Conclusion
In the absence of direct comparative experimental data, a theoretical analysis based on established principles of physical organic chemistry provides a strong predictive framework for the relative reactivity of this compound and its ortho- and para-isomers. The potent electron-withdrawing nature of the trifluoromethoxy group is the dominant factor governing the electrophilicity of the ester carbonyl group. The para-isomer is predicted to be the most reactive towards nucleophilic attack due to the combined electron-withdrawing inductive and resonance effects, while the ortho-isomer is expected to be the least reactive primarily due to steric hindrance. For drug development professionals and synthetic chemists, this understanding is critical for designing synthetic routes and predicting the stability and reactivity of molecules incorporating these valuable fluorinated building blocks. Further experimental investigation is warranted to provide precise quantitative data and validate these predictions.
The Enigmatic Biological Profile of Methyl 3-(trifluoromethoxy)benzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to an increasing interest in fluorine-containing molecules, with the trifluoromethoxy (-OCF₃) group being a particularly favored substituent in medicinal chemistry. Its unique electronic properties and high lipophilicity can significantly enhance a compound's metabolic stability and cell permeability. This guide delves into the biological activity of derivatives of "Methyl 3-(trifluoromethoxy)benzoate," a scaffold of interest in drug discovery.
While direct and comprehensive comparative studies on a series of "this compound" derivatives are notably scarce in publicly available literature, this guide provides an objective comparison of structurally related compounds containing the trifluoromethoxy moiety, supported by experimental data from published research. The information presented herein aims to offer valuable insights for researchers engaged in the design and development of novel therapeutics based on this chemical scaffold.
Comparative Analysis of Anticancer Activity
Due to a lack of specific data on "this compound" derivatives, we present a comparative analysis of a series of aryl-urea derivatives, some of which feature the 4-(trifluoromethoxy)phenyl group. This data, extracted from a study by Sroor et al. (2023), provides a valuable surrogate for understanding the potential anticancer effects of trifluoromethoxy-containing compounds. The study evaluated the in-vitro anticancer activity against a panel of human cancer cell lines, with doxorubicin used as a reference drug.
| Compound ID | Structure | PACA2 IC₅₀ (µM)[1] | HCT116 IC₅₀ (µM)[1] | HePG2 IC₅₀ (µM)[1] | HOS IC₅₀ (µM)[1] |
| 7 | 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea | 44.4 | >100 | >100 | >100 |
| 8 | 4-Methyl-N-[(4-{trifluoromethoxy}phenyl)carbamoyl]benzenesulfonamide | 22.4 | >100 | >100 | >100 |
| 9 | N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide | >100 | 17.8 | 12.4 | 17.6 |
| 14 | 1-(p-Tolyl)-3-[4-(trifluoromethoxy)phenyl]urea | >100 | >100 | >100 | >100 |
| Doxorubicin | (Reference Drug) | 52.1 | 0.8 | 1.2 | 2.5 |
Data Interpretation: The presented data indicates that the inclusion of a trifluoromethoxy group on a phenylurea scaffold can result in significant anticancer activity. For instance, compound 8 , which incorporates a 4-(trifluoromethoxy)phenyl moiety, demonstrated potent activity against the PACA2 pancreatic cancer cell line, with an IC₅₀ value of 22.4 µM, surpassing the efficacy of the standard drug doxorubicin in this specific cell line.[1] This highlights the potential of the trifluoromethoxy group in the design of novel anticancer agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented biological data, detailed experimental methodologies are crucial. The following protocols are based on standard in-vitro assays for assessing anticancer activity.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., PACA2, HCT116, HePG2, HOS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared and added to the wells, with the final solvent concentration kept below a non-toxic level (typically <0.5%). Control wells containing untreated cells and cells treated with the vehicle solvent are included.
-
Incubation: The treated plates are incubated for a specified period, usually 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for In-Vitro Cytotoxicity (MTT) Assay.
Caption: Postulated Anticancer Mechanism of Action.
References
A Comparative Guide to the Synthesis and Properties of Methyl 3-(trifluoromethoxy)benzoate and Methyl 3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most impactful are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties. This guide provides an objective comparison of two closely related yet distinct building blocks: Methyl 3-(trifluoromethoxy)benzoate and Methyl 3-(trifluoromethyl)benzoate. We will delve into their synthesis, physicochemical properties, and the nuanced effects these functional groups impart, supported by experimental data and detailed protocols.
Introduction to Trifluoromethyl and Trifluoromethoxy Groups
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The strong carbon-fluorine bond in the -CF3 group contributes to its high metabolic stability.[2] Both substituents are electron-withdrawing, influencing the electronic properties of the aromatic ring to which they are attached.[1] The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[3] This difference in lipophilicity can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties: A Quantitative Comparison
To facilitate a direct comparison, the key physicochemical properties of this compound and Methyl 3-(trifluoromethyl)benzoate are summarized in the table below.
| Property | This compound | Methyl 3-(trifluoromethyl)benzoate |
| CAS Number | 778-34-7 | 2557-13-3[3] |
| Molecular Formula | C9H7F3O3 | C9H7F3O2[3] |
| Molecular Weight | 220.15 g/mol | 204.15 g/mol [3] |
| Boiling Point | Not available | 198 °C[4] |
| Density | Not available | 1.3 g/mL[4] |
| logP (experimental) | Not available | 3.0[3] |
| logP (predicted) | 3.55 (ChemDraw) | 3.3 (PubChem) |
| Hammett Constant (σm) | 0.39 | 0.43[3] |
Synthesis: A Comparative Overview
Both this compound and Methyl 3-(trifluoromethyl)benzoate can be synthesized via Fischer esterification of their corresponding benzoic acid precursors. This method involves the acid-catalyzed reaction of the carboxylic acid with methanol.
An alternative route for the synthesis of Methyl 3-(trifluoromethyl)benzoate involves a multi-step process starting from m-xylene, proceeding through chlorination, fluorination, and finally esterification.[4] For the purpose of a direct and practical comparison for a laboratory setting, we will focus on the Fischer esterification.
Synthetic Workflow: Fischer Esterification
The general workflow for the synthesis of both esters via Fischer esterification is depicted below.
References
A Spectroscopic Comparison: The Esterification of 3-(Trifluoromethoxy)benzoic Acid to Methyl 3-(trifluoromethoxy)benzoate
In the synthesis of Methyl 3-(trifluoromethoxy)benzoate, a compound of interest in pharmaceutical and materials science, the transformation of the starting materials, 3-(trifluoromethoxy)benzoic acid and methanol, can be effectively monitored and confirmed through a suite of spectroscopic techniques. This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the final product against its precursors, offering researchers a clear spectroscopic roadmap for this common esterification reaction.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its starting materials. Note that due to the limited availability of a complete set of experimental spectra for 3-(trifluoromethoxy)benzoic acid, data for the structurally similar 3-(trifluoromethyl)benzoic acid is used as a reference for the acidic starting material. This substitution provides a valid comparison for the key spectroscopic changes observed during esterification.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Methyl Protons | Carboxylic Acid/Hydroxyl Proton |
| Methanol | - | ~3.48 (s, 3H) | ~2.0-4.0 (br s, 1H) |
| 3-(Trifluoromethyl)benzoic Acid | 7.6-8.4 (m, 4H) | - | ~13.0 (br s, 1H) |
| This compound | 7.4-8.2 (m, 4H) | 3.94 (s, 3H) | - |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Carbonyl Carbon | Methyl Carbon | Trifluoromethoxy/Trifluoromethyl Carbon |
| Methanol | - | - | ~49.9 | - |
| 3-(Trifluoromethyl)benzoic Acid | 125-135 | ~166.5 | - | ~123 (q) |
| This compound | 120-132 | 165.2 | 52.6 | 120.7 (q, J = 259 Hz) |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | C-F Stretch |
| Methanol | 3200-3500 (broad) | - | 1000-1300 | - |
| 3-(Trifluoromethyl)benzoic Acid | 2500-3300 (very broad) | ~1700 | 1200-1300 | 1100-1400 |
| This compound | - | ~1730 | 1100-1300 | 1100-1400 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Methanol | 32 | 31, 29 |
| 3-(Trifluoromethyl)benzoic Acid | 190 | 173, 145 |
| This compound | 220 | 189 (loss of OCH₃), 161 |
Experimental Protocol: Fischer Esterification
The synthesis of this compound from 3-(trifluoromethoxy)benzoic acid and methanol is typically achieved through a Fischer esterification reaction.
Materials:
-
3-(trifluoromethoxy)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-(trifluoromethoxy)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or distillation if necessary.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using spectroscopic analysis to monitor the conversion of starting materials to the final product.
comparative study of different synthetic routes to "Methyl 3-(trifluoromethoxy)benzoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Methyl 3-(trifluoromethoxy)benzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making its efficient introduction a critical aspect of modern medicinal chemistry. This document details the experimental protocols and presents a clear comparison of the performance of each method to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step O-Trifluoromethylation via Xanthate Intermediate | Route 2: Direct Silver-Mediated O-Trifluoromethylation |
| Starting Material | Methyl 3-hydroxybenzoate | Methyl 3-hydroxybenzoate |
| Key Reagents | Imidazolium methylthiocarbonothioyl salt, XtalFluor-E, TCCA or NFSI | Trimethyl(trifluoromethyl)silane (TMSCF3), Silver(I) triflate (AgOTf), Oxidant |
| Reaction Steps | 2 | 1 |
| Reported Yield | Modest to excellent (substrate-dependent) | Good to excellent (substrate-dependent) |
| Reaction Conditions | Mild to moderate (up to 80 °C) | Mild (room temperature to moderate heating) |
| Advantages | Broad substrate scope, operationally simple formation of xanthates.[1] | Direct conversion, avoids intermediate isolation.[2] |
| Disadvantages | Two distinct synthetic operations required. | Requires a stoichiometric silver mediator and an external oxidant.[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Workflow for the two-step synthesis of this compound via a xanthate intermediate.
Caption: Workflow for the direct, one-step synthesis of this compound using a silver mediator.
Experimental Protocols
Route 1: Two-Step O-Trifluoromethylation via Xanthate Intermediate
This method proceeds in two distinct steps: the formation of a xanthate intermediate from methyl 3-hydroxybenzoate, followed by its conversion to the final product.[1][3][4]
Step 1: Synthesis of Methyl 3-(((methylthio)carbonothioyl)oxy)benzoate (Xanthate Intermediate)
-
To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in acetonitrile (MeCN), add a mild base (e.g., potassium carbonate, 1.1 eq).
-
Add the imidazolium methylthiocarbonothioyl salt (1.0 eq) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Condition A:
-
Condition B:
Work-up and Purification (for both conditions):
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Direct Silver-Mediated O-Trifluoromethylation
This protocol describes a direct, one-step conversion of methyl 3-hydroxybenzoate to the desired product.[2]
-
In a reaction vessel, combine Methyl 3-hydroxybenzoate (1.0 eq), trimethyl(trifluoromethyl)silane (TMSCF3, as the CF3 source), a silver(I) salt (e.g., AgOTf), and an exogenous oxidant.
-
Dissolve the solids in a suitable solvent.
-
Stir the reaction at the specified temperature (ranging from room temperature to elevated temperatures, depending on the specific oxidant and substrate) until complete conversion of the starting material.
-
Upon completion, filter the reaction mixture to remove any insoluble silver salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate this compound.
Concluding Remarks
The choice between these two synthetic routes will depend on the specific requirements of the research project. The two-step method via a xanthate intermediate offers a broad substrate scope and utilizes operationally simple reactions for the initial xanthate formation.[1] The direct silver-mediated approach provides a more streamlined, one-pot synthesis, which can be advantageous for rapid analogue synthesis.[2] Researchers are encouraged to consider factors such as reagent availability and cost, desired scale of the reaction, and tolerance of other functional groups within the starting material when selecting the most appropriate synthetic strategy. Both methods represent valuable tools for the synthesis of trifluoromethoxy-containing aromatic compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to the Validation of a New Analytical Method for Methyl 3-(trifluoromethoxy)benzoate
For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical entities such as Methyl 3-(trifluoromethoxy)benzoate is crucial for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against established analytical techniques. While specific validated methods for this compound are not widely documented in publicly available literature, this guide outlines a robust, newly developed HPLC-UV method and compares its performance with plausible alternative methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental data presented is illustrative and serves as a practical baseline for method development and validation in a laboratory setting, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]
Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound is contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide focuses on a new, optimized HPLC-UV method designed for routine quality control, and compares it with a traditional GC-FID method and a high-sensitivity LC-MS/MS method.
Quantitative Performance Data
The following table summarizes the performance characteristics of the new HPLC-UV method alongside GC-FID and LC-MS/MS, based on validation studies.
| Parameter | New Method: HPLC-UV | Alternative 1: GC-FID | Alternative 2: LC-MS/MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with flame ionization detection. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. |
| Linearity (R²) | > 0.9995 | > 0.9990 | > 0.9998 |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% | 99.5 - 101.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~15 ng/mL | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~50 ng/mL | ~150 ng/mL | ~0.5 ng/mL |
| Robustness | High | Moderate | High |
| Specificity | Good | Good (potential for co-elution) | Excellent |
Experimental Protocols
Detailed methodologies for the new HPLC-UV method and the comparative alternatives are provided below. These protocols serve as a foundation and may require optimization for specific sample matrices.
New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the accurate and precise quantification of this compound in bulk material and simple formulations.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Protocol Summary:
-
Specificity: Analyze a blank (mobile phase), a placebo sample, and a standard solution. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for thermally stable and volatile compounds.
-
Instrumentation: Gas chromatograph with an FID detector and a split/splitless injector.
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperatures: Inlet at 250 °C, Detector at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve samples in a suitable solvent like Dichloromethane.
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex matrices.
-
Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method but may use a shorter column and faster flow rate for higher throughput.
-
Ionization Mode: ESI in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Specific precursor-product ion transitions for this compound would need to be determined experimentally.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of the new HPLC-UV method, following ICH guidelines.
Comparison of Analytical Technique Features
This diagram provides a logical comparison of the key attributes of the three discussed analytical methods.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
comparing the efficacy of different catalysts for "Methyl 3-(trifluoromethoxy)benzoate" reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(trifluoromethoxy)benzoate, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, can be prepared through several catalytic routes. This guide provides a comparative overview of the primary catalytic strategies for its synthesis, focusing on experimental data from analogous reactions to infer efficacy.
Two principal synthetic pathways to this compound are prevalent: the esterification of 3-(trifluoromethoxy)benzoic acid and the direct trifluoromethoxylation of a suitable methyl benzoate precursor. The choice of method often depends on factors such as catalyst availability and cost, reaction conditions, and desired yield.
Pathway 1: Catalytic Esterification of 3-(trifluoromethoxy)benzoic acid
The esterification of 3-(trifluoromethoxy)benzoic acid with methanol is a direct and common approach. This reaction is typically catalyzed by an acid. While specific comparative data for this particular substrate is limited in the reviewed literature, extensive research on the esterification of other benzoic acids allows for a reasonable comparison of catalyst efficacy.
Comparison of Acid Catalysts for Esterification of Benzoic Acids
The following table summarizes the performance of various acid catalysts in the esterification of benzoic acid and its derivatives with methanol, providing a predictive framework for their application in the synthesis of this compound.
| Catalyst System | Substrate | Methanol (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| H₂SO₄ (conc.) | Benzoic Acid | Excess | Reflux | 1 | ~70 | [1] |
| p-Toluenesulfonic acid | Benzoic Acid | Excess | Reflux | Few hours | Equilibrium-dependent | [2] |
| Heterogeneous Catalysts | ||||||
| Zr/Ti Solid Acid (ZT10) | p-Chlorobenzoic Acid | Excess | 120 | 24 | 95.2 | [3] |
| Zr/Ti Solid Acid (ZT10) | p-Methylbenzoic Acid | Excess | 120 | 24 | 96.8 | [3] |
| Zinc-zif-7 | Benzoic Acid | Excess | 120 | 24 | 34.1 | [3] |
Note: The yields for solid acid catalysts are often high due to the ease of removing water from the reaction, driving the equilibrium towards the product. The electron-withdrawing nature of the trifluoromethoxy group might affect the reaction rate, but high yields are expected with effective water removal.
Experimental Protocol: Esterification using a Solid Acid Catalyst (Based on Zr/Ti)
-
Catalyst Preparation: A zirconium-titanium solid acid catalyst (e.g., ZT10 with a Zr:Ti molar ratio of 1.2:1) is prepared as described in the literature[3].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethoxy)benzoic acid (1.0 equiv.), methanol (a significant excess, e.g., 10-20 equiv.), and the solid acid catalyst (e.g., 10 wt% of the benzoic acid).
-
Reaction: The mixture is heated to reflux (or a set temperature such as 120°C) with vigorous stirring for a specified time (e.g., 24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling, the solid catalyst is removed by filtration. The excess methanol is removed from the filtrate by rotary evaporation.
-
Purification: The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by column chromatography if necessary.
Pathway 2: Catalytic Trifluoromethoxylation of a Methyl Benzoate Precursor
An alternative approach is the introduction of the trifluoromethoxy (-OCF₃) group onto a suitable precursor, such as methyl 3-hydroxybenzoate. This pathway relies on modern catalytic methods, including transition metal catalysis and photoredox catalysis.
Potential Catalytic Systems for Trifluoromethoxylation
| Catalyst System | Trifluoromethoxylating Agent | General Substrate Scope | Key Features | Reference |
| Palladium-based | ||||
| PdCl₂(PhCN)₂ / BQ | AgOCF₃ (in situ from CsOCF₃/AgBF₄) | Allylic C-H bonds | Oxidative trifluoromethoxylation | [4] |
| Ruthenium-based (Photoredox) | ||||
| Ru(bpy)₃(PF₆)₂ | Reagent III (a pyridinium salt) | Arenes (C-H trifluoromethoxylation) | Visible light-mediated, mild conditions | [4] |
Note: The direct trifluoromethoxylation of an aryl C-H bond on methyl benzoate would likely lead to a mixture of isomers. A more regioselective approach would be the trifluoromethoxylation of methyl 3-hydroxybenzoate, though this would require specific catalysts that can functionalize phenols or their derivatives.
Experimental Protocol: Hypothetical Photoredox-Catalyzed Trifluoromethoxylation
This protocol is a generalized procedure based on known photoredox-catalyzed trifluoromethoxylation of arenes.[4]
-
Reaction Setup: In a reaction vessel suitable for photochemistry, combine methyl 3-hydroxybenzoate (1.0 equiv., or a suitable derivative), a trifluoromethoxylating agent (e.g., a hypervalent iodine reagent or a specific OCF₃ salt), and a photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst, 1-5 mol%).
-
Solvent and Additives: Dissolve the reactants in a suitable degassed solvent (e.g., acetonitrile or DMF). Additives such as a base or a co-catalyst may be required depending on the specific reaction mechanism.
-
Reaction: The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (e.g., 1-24 hours). Reaction progress is monitored by TLC, GC, or ¹⁹F NMR.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired this compound.
Visualizing the Synthetic Pathways
To better illustrate the decision-making process for selecting a synthetic route, the following diagrams outline the logical flow of each pathway.
Caption: Pathway 1: Esterification of 3-(trifluoromethoxy)benzoic acid.
Caption: Pathway 2: Trifluoromethoxylation of a methyl benzoate precursor.
Conclusion
The synthesis of this compound can be approached through two main catalytic strategies. The esterification of 3-(trifluoromethoxy)benzoic acid is a reliable and well-understood method, with solid acid catalysts offering potential advantages in terms of reusability and high yields. The catalytic trifluoromethoxylation of a suitable precursor represents a more modern approach that may offer milder reaction conditions, although it is less developed for this specific target molecule. The choice of catalyst and pathway will ultimately depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Further experimental investigation is needed to directly compare the efficacy of these different catalysts for the synthesis of this compound.
References
A Comparative Guide to In Vitro and In Vivo Studies of Cyclooxygenase-2 (COX-2) Inhibitors Derived from Trifluoromethoxy-Containing Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic compound from laboratory synthesis to a viable drug candidate is a rigorous process involving extensive preclinical evaluation. This guide provides a comparative analysis of in vitro and in vivo studies for a class of compounds structurally related to celecoxib, a well-known selective COX-2 inhibitor. These analogues, which can be synthesized from precursors such as "Methyl 3-(trifluoromethoxy)benzoate," are of significant interest in the development of novel anti-inflammatory agents. By examining their performance in both controlled cellular environments and complex biological systems, we can gain a comprehensive understanding of their therapeutic potential and limitations.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Th[1]ere are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Se[2]lective COX-2 inhibitors were developed to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.
#[3]## From Synthesis to Biological Evaluation: A General Workflow
The development of novel COX-2 inhibitors, including analogues of celecoxib, typically follows a structured workflow. This process begins with the chemical synthesis of the target compounds, often involving multiple steps starting from commercially available reagents like this compound. Once synthesized and characterized, these new chemical entities undergo a battery of tests to determine their biological activity and safety profile.
Comparative In Vitro and In Vivo Performance of Celecoxib Analogues
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity (IC50 values) and the in vivo anti-inflammatory efficacy (ED50 or % inhibition in the carrageenan-induced rat paw edema model) for celecoxib and several of its analogues containing trifluoromethyl or related moieties.
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) | Reference(s) |
| Celecoxib | 7.7 - 9.4 | 0.07 - 0.08 | ED50 = 10.8 mg/kg | |
| [4][5] | Azido Analogue of Rofecoxib (17) | 159.7 | 0.196 | Good oral anti-inflammatory activity |
| [6] | 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | - | - | ED50 = 27.7 mg/kg |
| [7] | Trifluoromethyl–pyrazole–carboxamide (3g) | - | 2.65 | - |
| [8] | Trifluoromethyl–pyrazole–carboxamide (3d) | - | 4.92 | - |
| [8] | Pyridazinone-containing compounds (24b, 25a,b) | - | 0.015 - 0.019 | Greater than celecoxib |
| [9] | ||||
| Note: IC50 is the half-maximal inhibitory concentration. ED50 is the dose that produces 50% of the maximal effect. A lower value indicates higher potency. "-" indicates data not available in the cited sources. |
Signaling Pathway of COX-2 in Inflammation
The diagram below illustrates the role of COX-2 in the inflammatory cascade and the mechanism of action of selective COX-2 inhibitors. Upon inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this step, thereby reducing inflammation.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes (IC50).
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzymes are incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for the COX enzymes, is added to initiate the reaction.
-
The enzymatic reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2).
-
The peroxidase activity of the COX enzyme is then measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
-
#[5]### 2. In Vivo Carrageenan-Induced Paw Edema Assay in Rats
-
Objective: To evaluate the anti-inflammatory activity of the test compound in an acute inflammation animal model.
-
[10] Methodology:
-
Male Sprague-Dawley or Wistar rats are used for the study. [11][12] 2. The animals are fasted overnight before the experiment.
-
The test compound, a reference drug (e.g., celecoxib or indomethacin), or a vehicle control is administered orally or intraperitoneally. [10][13] 4. After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the right hind paw of each rat.
-
The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group. Th[10]e dose required to produce 50% inhibition (ED50) can also be determined.
-
The development of effective and safe COX-2 inhibitors remains a significant area of research. The comparative analysis of in vitro and in vivo data for celecoxib analogues derived from trifluoromethoxy-containing precursors highlights the importance of a multi-faceted approach to drug discovery. While in vitro assays provide crucial information on the direct interaction of a compound with its molecular target, in vivo studies are indispensable for understanding its efficacy, pharmacokinetics, and overall physiological effects in a living organism. The data presented in this guide demonstrate that while some compounds may show promising in vitro potency, their in vivo activity can vary, underscoring the complexity of translating laboratory findings into clinical success. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles.
References
- 1. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxy-Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic characteristics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aromatic compounds bearing a trifluoromethoxy substituent, drawing insights from studies on various molecular scaffolds. While direct SAR studies on "Methyl 3-(trifluoromethoxy)benzoate" analogs are not extensively available in the public domain, this guide synthesizes findings from related structures to provide valuable insights for drug design and development.
The trifluoromethoxy group is known to be more lipophilic than a trifluoromethyl group and significantly more so than a methoxy group.[1][2][3] It is also a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and affect interactions with biological targets.[4] These properties can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity.[1][2]
Comparative SAR Data
The following tables summarize quantitative data from SAR studies on different classes of compounds where the trifluoromethoxy group was investigated in comparison to other substituents.
Table 1: SAR of C2-Benzoate Substituted Taxoids [5]
This study investigated 3rd-generation taxoids and the effect of substituents at the 3-position of the C2-benzoate moiety on their cytotoxic activity against a paclitaxel-resistant breast cancer cell line (MCF-7/PTX).
| Compound ID | 3-Position Substituent on C2-Benzoate | IC50 (nM) against MCF-7/PTX |
| Paclitaxel | -H | 15.7 ± 2.1 |
| 1a-05 | -OCF3 | 0.13 ± 0.02 |
| 1b-03 | -OCH3 | 0.21 ± 0.03 |
| 1a-02 | -CH3 | Data not provided in abstract |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that the introduction of a trifluoromethoxy group at the 3-position of the C2-benzoate significantly enhances the potency against the drug-resistant cancer cell line compared to the unsubstituted parent compound, paclitaxel, and is also more potent than the methoxy-substituted analog.[5]
Table 2: SAR of C-5 Substituted Phenyl Indole Inhibitors of p97 [6]
This study explored the effects of various bioisosteric replacements at the C-5 position of a phenyl indole scaffold on the inhibition of the AAA ATPase p97.
| Compound ID | C-5 Indole Substituent | IC50 (µM) for p97 Inhibition |
| 26 | -OCF3 | 0.20 ± 0.01 |
| 12 | -CF3 | 4.4 ± 0.2 |
| 25 | -OCH3 | 1.3 ± 0.1 |
| 24 | -CH3 | 0.07 ± 0.01 |
| 13 | -SF5 | 21.5 ± 0.4 |
| 23 | -NO2 | 0.05 ± 0.01 |
Note: Lower IC50 values indicate higher potency.
In this series, the trifluoromethoxy-substituted analog was found to be a significantly better inhibitor of p97 than the trifluoromethyl-substituted analog, highlighting that the trifluoromethoxy group can be a superior bioisostere for certain interactions.[6] However, it is noteworthy that the smaller methyl and nitro groups resulted in even higher potency in this specific scaffold.[6]
Key SAR Insights
-
Enhanced Potency: In the taxoid series, the trifluoromethoxy group at the meta-position of the benzoate ring led to a dramatic increase in potency against a drug-resistant cancer cell line.[5] This suggests that the electronic and conformational effects of the -OCF3 group can be highly beneficial for overcoming resistance mechanisms.
-
Bioisosteric Comparison: In the indole inhibitor series, the -OCF3 group was a much better substituent for activity than the -CF3 group, demonstrating that these two common fluorine-containing groups can have vastly different impacts on biological activity depending on the target and scaffold.[6]
-
Conformational Effects: The trifluoromethoxy group has a strong preference for an out-of-plane conformation with respect to the aromatic ring, which can influence the overall shape of the molecule and its interaction with a binding site.[5] This is in contrast to a methoxy group, which is often in-plane with the phenyl ring.[5]
Experimental Protocols
Cytotoxicity Assay for Taxoid Analogs [5]
The cytotoxic activity of the taxoid analogs was evaluated against the human breast cancer cell line MCF-7/PTX, which is resistant to paclitaxel. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The assay was performed using a standard procedure where cells were exposed to various concentrations of the compounds for a specified period. Cell viability was then determined using a suitable method, such as the MTT or MTS assay, to calculate the IC50 values.
p97 ATPase Inhibition Assay [6]
The inhibitory activity of the phenyl indole compounds against p97 was determined using an ADP-Glo™ kinase assay. This assay measures the amount of ADP produced during the ATPase reaction. The inhibitors were incubated with the p97 enzyme and ATP. The reaction was then stopped, and the amount of remaining ATP was depleted. Subsequently, a reagent was added to convert the ADP produced to ATP, which was then quantified using a luciferase/luciferin reaction to measure light output. The IC50 values were calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationships discussed.
Caption: Logical workflow for SAR studies of this compound analogs.
Caption: General experimental workflow for SAR evaluation.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-(trifluoromethoxy)benzoate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-(trifluoromethoxy)benzoate was available at the time of this writing. The following guidance is based on the safety and disposal procedures for structurally similar compounds, including various fluorinated and trifluoromethylated benzoate esters. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Always wear the appropriate Personal Protective Equipment (PPE).
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound, including residual product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated absorbent materials from spill cleanups, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Keep it segregated to await disposal.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2] The storage area should be a designated hazardous waste accumulation site.
-
-
Professional Disposal:
Key Data Summary
The following table summarizes the essential safety and disposal information for fluorinated benzoate compounds, which are structurally similar to this compound.
| Parameter | Information | Citations |
| Primary Hazards | Flammable liquid and vapor, Causes skin and eye irritation, May cause respiratory irritation. | [2][5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), Safety goggles or face shield, Laboratory coat, Closed-toe shoes. | [3][7] |
| Handling Precautions | Work in a well-ventilated area (chemical fume hood). Keep away from heat, sparks, and open flames. Ground and bond containers. Use spark-proof tools. Avoid contact with skin and eyes. | [2][8][9] |
| Spill Containment | Use inert, non-combustible absorbent material (e.g., vermiculite, sand). | [1] |
| Disposal Method | Treat as hazardous waste. Dispose of through a licensed professional waste disposal service. | [3][9] |
| Container for Disposal | Clearly labeled, sealed, and compatible hazardous waste container. | [10] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Decision Logic for Waste Handling.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl 3-(trifluoromethoxy)benzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Methyl 3-(trifluoromethoxy)benzoate. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE is the primary defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Must conform to EN166 or equivalent national standards. A face shield should be worn in addition to goggles if there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.[2] |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required to protect against skin contact. For larger quantities, a chemical-resistant apron is advised.[2] |
| Respiratory Protection | Fume Hood | All handling of this volatile compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to mitigate risks.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for use.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Keep the container of this compound tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
2. Handling the Chemical:
-
Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Don all required PPE as outlined in the table above.
-
Conduct all transfers and manipulations of the chemical within the fume hood.
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Tightly seal the container after use.
-
Clean the work area thoroughly.
-
Wash hands and any exposed skin with soap and water after handling.[1]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
In case of skin contact: Immediately flush the skin with plenty of water and soap.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[5][6]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Incineration at high temperatures is a common disposal method for halogenated compounds.[7]
-
Container Disposal: Empty containers should be decontaminated and disposed of in accordance with local and national regulations. Do not reuse empty containers.
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
